Product packaging for Griseofulvic Acid(Cat. No.:CAS No. 469-54-5)

Griseofulvic Acid

カタログ番号: B601506
CAS番号: 469-54-5
分子量: 338.74 g/mol
InChIキー: YIQRSAKVWZVLDN-QZTNRIJFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Griseofulvic acid is a key compound of interest in antifungal and biochemical research, primarily recognized as a metabolite or derivative of the antifungal drug Griseofulvin . Griseofulvin, a fungistatic antibiotic isolated from Penicillium griseofulvum , has a long-standing history in treating superficial dermatophytic infections by disrupting fungal mitosis through the inhibition of microtubule polymerization . Research into Griseofulvin's mode of action indicates it binds to tubulin, interfering with mitotic spindle formation and ultimately inhibiting fungal cell division . Furthermore, Griseofulvin incorporates into keratin precursor cells, rendering newly formed tissues resistant to fungal invasion . Beyond its traditional antifungal applications, scientific interest in Griseofulvin and its analogues has expanded due to investigated antimitotic and antiproliferative activities against various cancer cell lines, as well as potential antiviral effects . This product, this compound, is provided for research purposes to further explore these and other biochemical pathways. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15ClO6 B601506 Griseofulvic Acid CAS No. 469-54-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h6-7H,4-5H2,1-3H3/t7-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQRSAKVWZVLDN-QZTNRIJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CC(=O)[C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469-54-5
Record name Griseofulvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GRISEOFULVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG8UC5TE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Griseofulvic Acid on Fungal Microtubules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of griseofulvic acid, a well-established antifungal agent, with a specific focus on its interaction with fungal microtubules. This document synthesizes key research findings, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular processes to support advanced research and drug development endeavors.

Executive Summary

Griseofulvin exerts its fungistatic effect primarily by disrupting the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division.[1][2][3][4] This interference with mitosis ultimately halts fungal cell proliferation.[2] The selective toxicity of griseofulvin is attributed to its preferential binding to fungal tubulin over its mammalian counterparts.[2] While the primary target is tubulin, the protein subunit of microtubules, evidence also suggests a potential role for microtubule-associated proteins (MAPs) in the drug's mechanism. At a molecular level, griseofulvin kinetically suppresses microtubule dynamic instability, a key process for proper spindle function, at concentrations significantly lower than those required to induce microtubule depolymerization.[5][6][7] This subtle yet critical disruption of microtubule dynamics leads to mitotic arrest and the activation of downstream apoptotic pathways.

Mechanism of Action: A Multi-faceted Interaction with the Microtubule Cytoskeleton

The primary mechanism of action of griseofulvin is the disruption of microtubule function, which is crucial for the formation and dynamics of the mitotic spindle in fungal cells.[1][2][8] This disruption prevents proper chromosome segregation during mitosis, leading to a fungistatic effect.[1][3]

Binding to Tubulin

Griseofulvin directly binds to tubulin, the heterodimeric protein composed of α- and β-tubulin subunits that polymerizes to form microtubules.[1][2] While it is established that griseofulvin interacts with tubulin, the precise binding site is still a subject of investigation. Some computational and experimental evidence suggests that griseofulvin may share a binding site with paclitaxel on β-tubulin.[9][10] Molecular dynamics simulations have also explored the binding pockets on γ-tubulin, indicating that the binding is driven by hydrophobic interactions.[11][12] The binding affinity of griseofulvin to mammalian tubulin is considered weak, which contributes to its selective antifungal activity.[6]

Kinetic Suppression of Microtubule Dynamic Instability

A key aspect of griseofulvin's mechanism is its ability to suppress the dynamic instability of microtubules at low concentrations.[5][6][7] Dynamic instability is the process by which microtubules switch between phases of growth (polymerization) and shrinkage (depolymerization), a critical feature for the proper functioning of the mitotic spindle. Griseofulvin has been shown to reduce both the rate and extent of the growing and shortening phases of microtubules.[9] This stabilization of microtubule dynamics, rather than outright depolymerization, is sufficient to disrupt the delicate balance required for mitotic progression.[5][7]

Interaction with Microtubule-Associated Proteins (MAPs)

Early research suggested that griseofulvin may also interact with microtubule-associated proteins (MAPs).[13] Some studies have indicated that the presence of MAPs can influence the inhibitory effect of griseofulvin on microtubule polymerization.[6] Griseofulvin has been shown to induce the aggregation of microtubule protein (tubulin plus MAPs) at cold temperatures, suggesting a potential interaction with MAPs that could indirectly affect microtubule stability.[6][14][15] More recent transcriptome analysis in Arabidopsis has also pointed towards an effect of griseofulvin on the expression of MAP genes.[16]

Quantitative Data

The following tables summarize key quantitative data from various studies on the interaction of griseofulvin with tubulin and microtubules.

ParameterOrganism/SystemValueReference
Mitotic IC50 HeLa Cells20 µM[5][7]
Dissociation Constant (Kd) for Tubulin Binding Bovine Brain Tubulin~300 µM[17]
Concentration for Microtubule Polymerization Inhibition In vitro (Bovine Brain Tubulin)>100 µM[5][7]
Concentration for Suppression of Dynamic Instability In vitro (Bovine Brain Tubulin)1-20 µM[5][7]

Table 1: Key Quantitative Parameters of Griseofulvin Activity

Microtubule Dynamic Instability ParameterControl5 µM Griseofulvin20 µM GriseofulvinReference
Shortening Rate (µm/min) Not specifiedReducedSignificantly Reduced[17]
Catastrophe Frequency (events/s) Not specifiedReduced by 60%Significantly Reduced[18]
Rescue Frequency (events/s) Not specifiedReduced by 30%Significantly Reduced[18]
Dynamicity (µm/min) Not specifiedSuppressedSuppressed by ~10-fold[18]

Table 2: Effect of Griseofulvin on Microtubule Dynamic Instability Parameters in vitro

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of griseofulvin.

In Vitro Microtubule Polymerization Assay

Objective: To determine the effect of griseofulvin on the polymerization of purified tubulin.

Methodology:

  • Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

  • The tubulin solution is supplemented with GTP and a polymerization-inducing agent like glutamate.

  • Different concentrations of griseofulvin (or a vehicle control) are added to the tubulin solution.

  • The mixture is transferred to a temperature-controlled spectrophotometer and the temperature is raised to 37°C to initiate polymerization.

  • The change in absorbance at 340 nm is monitored over time, which is proportional to the amount of polymerized microtubules.

  • The extent of polymerization is determined by pelleting the microtubules via ultracentrifugation and quantifying the amount of tubulin in the pellet and supernatant using SDS-PAGE and densitometry.

Analysis of Microtubule Dynamic Instability

Objective: To directly observe and quantify the effect of griseofulvin on the dynamic instability of individual microtubules.

Methodology:

  • Microtubules are assembled from purified tubulin in the presence of GTP.

  • The assembled microtubules are sheared and used as seeds, which are then attached to a microscope slide.

  • A solution containing soluble tubulin and different concentrations of griseofulvin is added to the slide.

  • The growth and shortening of individual microtubules from the seeds are observed in real-time using video-enhanced differential interference contrast (DIC) microscopy.

  • The rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth) are measured and analyzed.

Immunofluorescence Microscopy of Fungal Cells

Objective: To visualize the effect of griseofulvin on the microtubule cytoskeleton and mitotic spindle in fungal cells.

Methodology:

  • Fungal cells are cultured in the presence of various concentrations of griseofulvin for a defined period.

  • The cells are then fixed with an appropriate fixative (e.g., formaldehyde).

  • The fungal cell wall is partially digested with enzymes to allow antibody penetration.

  • The cells are permeabilized with a detergent (e.g., Triton X-100).

  • The cells are incubated with a primary antibody specific for tubulin (e.g., anti-α-tubulin).

  • After washing, the cells are incubated with a fluorescently labeled secondary antibody.

  • A DNA stain (e.g., DAPI) is used to visualize the nucleus and chromosomes.

  • The cells are then imaged using fluorescence or confocal microscopy to observe the morphology of the mitotic spindle and the arrangement of microtubules.

Tubulin Binding Assay using Tryptophan Fluorescence

Objective: To determine the binding affinity of griseofulvin to tubulin.

Methodology:

  • The intrinsic tryptophan fluorescence of purified tubulin is measured.

  • Increasing concentrations of griseofulvin are added to the tubulin solution.

  • The fluorescence emission spectrum of tubulin is recorded after each addition of griseofulvin (excitation at ~295 nm, emission scanned from ~310 to 400 nm).

  • The quenching of tryptophan fluorescence upon griseofulvin binding is used to calculate the dissociation constant (Kd) of the interaction.[18]

Visualizations

Mechanism of Action of Griseofulvin

Griseofulvin_Mechanism Griseofulvin This compound Tubulin α/β-Tubulin Dimers Griseofulvin->Tubulin Binds to Microtubule Microtubule Polymer Griseofulvin->Microtubule Stabilizes Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Dynamics Suppressed Dynamic Instability (Reduced Growth/Shortening) Microtubule->Dynamics Spindle Defective Mitotic Spindle Dynamics->Spindle Mitosis Mitotic Arrest Spindle->Mitosis Fungistasis Fungistatic Effect Mitosis->Fungistasis

Caption: Griseofulvin's mechanism of action on fungal microtubules.

Experimental Workflow for In Vitro Microtubule Studies

Experimental_Workflow cluster_purification Tubulin Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Purification Purification of Tubulin from Fungal or Mammalian Source Polymerization Polymerization Assay (Spectrophotometry) Purification->Polymerization Dynamics Dynamic Instability Assay (Video Microscopy) Purification->Dynamics Binding Binding Assay (Fluorescence Spectroscopy) Purification->Binding Polymerization_Data Polymerization Curves IC50 Values Polymerization->Polymerization_Data Dynamics_Data Growth/Shortening Rates Catastrophe/Rescue Frequencies Dynamics->Dynamics_Data Binding_Data Dissociation Constant (Kd) Binding->Binding_Data

Caption: Workflow for in vitro analysis of griseofulvin's effects.

Signaling Pathway leading to Fungistasis

Signaling_Pathway Griseofulvin Griseofulvin Microtubule_Disruption Microtubule Dynamic Suppression Griseofulvin->Microtubule_Disruption Mitotic_Spindle_Defect Mitotic Spindle Defect Microtubule_Disruption->Mitotic_Spindle_Defect Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Defect->Mitotic_Arrest p53_Activation p53 Activation (in mammalian cells) Mitotic_Arrest->p53_Activation Downstream Effect Fungistasis Fungistasis Mitotic_Arrest->Fungistasis Apoptosis Apoptosis Induction p53_Activation->Apoptosis

References

An In-Depth Technical Guide to the Primary Biochemical Targets of Griseofulvic Acid in Dermatophytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Griseofulvic acid, a well-established antifungal agent, primarily exerts its fungistatic effect on dermatophytes by targeting tubulin and disrupting microtubule dynamics. This interference with the cytoskeleton leads to a cascade of events culminating in the inhibition of mitosis and fungal growth. While tubulin is the principal target, evidence also suggests secondary effects on nucleic acid synthesis and cell wall integrity. This technical guide provides a comprehensive overview of the biochemical targets of this compound in dermatophytes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Primary Biochemical Target: Fungal Tubulin

The primary mechanism of action of this compound involves its interaction with tubulin, the protein subunit of microtubules.[1][2][3] This interaction is preferential for fungal tubulin over its mammalian counterpart, which accounts for the selective toxicity of the drug.[1]

Mechanism of Action at the Molecular Level

This compound binds to tubulin dimers, preventing their polymerization into functional microtubules.[1] This disruption of microtubule assembly and dynamics has several downstream consequences for the fungal cell:

  • Inhibition of Mitotic Spindle Formation: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By disrupting microtubule formation, this compound prevents the assembly of a functional mitotic spindle, leading to mitotic arrest in metaphase.[3][4]

  • Disruption of Cytoplasmic Microtubules: Cytoplasmic microtubules are crucial for various cellular processes, including intracellular transport and maintenance of cell shape. This compound's interference with these microtubules further contributes to its antifungal activity.[2]

The binding of this compound to tubulin is thought to occur at a site distinct from other microtubule-targeting agents like colchicine.[5] Molecular docking studies suggest potential binding sites at the interface of αβ-tubulin dimers and a site that overlaps with the paclitaxel-binding site on β-tubulin.[3]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound against dermatophytes and its interaction with tubulin. It is important to note that specific binding affinity data for dermatophyte tubulin is limited in the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Dermatophytes

Dermatophyte SpeciesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)Reference
Trichophyton tonsurans0.125 - 161.1[6]
Microsporum canis0.25 - 20.61[6]
Trichophyton violaceum2 - 42.82[6]
Trichophyton mentagrophytesNot specified0.43 - 0.95[5]
Trichophyton verrucosumNot specified0.43 - 0.95[5]
Epidermophyton floccosumNot specified0.43 - 0.95[5]

Table 2: Binding Affinity of this compound to Tubulin

Tubulin SourceMethodAffinity Constant (M⁻¹)Dissociation Constant (Kd) (µM)Reference
Bovine BrainTryptophan Fluorescence Quenching1.2 ± 0.19 x 10⁴~83[5]
MammalianTryptophan FluorescenceNot specified300 ± 12[7]

Secondary Biochemical Targets

While the primary target of this compound is tubulin, some studies have indicated potential secondary effects on other cellular processes in dermatophytes.

Nucleic Acid Synthesis

Early studies suggested that this compound may interfere with nucleic acid synthesis.[2][8][9] Treatment of dermatophytes with this compound has been shown to temporarily halt the net synthesis of protein and nucleic acids.[10] This effect could be a downstream consequence of mitotic arrest and overall disruption of cellular metabolism rather than a direct inhibition of the enzymes involved in nucleic acid synthesis.

Cell Wall Integrity

There are also suggestions that this compound may impact the fungal cell wall.[11] However, detailed studies on the direct effect of this compound on cell wall synthesis in dermatophytes are limited. It is plausible that the disruption of the cytoskeleton could indirectly affect the transport and localization of enzymes and precursors necessary for cell wall maintenance and synthesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the biochemical targets of this compound in dermatophytes. These are generalized protocols and may require optimization for specific fungal strains and laboratory conditions.

In Vitro Microtubule Assembly Assay

This assay measures the effect of this compound on the polymerization of purified fungal tubulin.

Objective: To determine the IC50 of this compound for the inhibition of dermatophyte microtubule polymerization.

Materials:

  • Purified dermatophyte tubulin (e.g., from Trichophyton rubrum)

  • This compound stock solution (in DMSO)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)

  • GTP solution (100 mM)

  • Fluorescence spectrophotometer or plate reader

  • Fluorescent reporter for polymerization (e.g., DAPI)

  • 96-well, black, clear-bottom plates

Procedure:

  • Prepare Reagents: Thaw purified tubulin on ice. Prepare serial dilutions of this compound in polymerization buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Polymerization buffer

    • This compound dilution (or DMSO for control)

    • Fluorescent reporter dye

    • Purified tubulin (final concentration typically 2-5 mg/mL)

  • Initiate Polymerization: Add GTP to a final concentration of 1 mM to each well to initiate microtubule polymerization.

  • Monitor Polymerization: Immediately place the plate in a fluorescence spectrophotometer pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorescent reporter.

  • Data Analysis: Plot fluorescence intensity versus time for each this compound concentration. Determine the initial rate of polymerization for each concentration. Calculate the percentage of inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare reagents: - Tubulin - this compound dilutions - Polymerization Buffer - GTP plate Set up 96-well plate with reagents and tubulin reagents->plate initiate Initiate polymerization with GTP plate->initiate monitor Monitor fluorescence at 37°C initiate->monitor plot Plot fluorescence vs. time monitor->plot calculate Calculate % inhibition plot->calculate ic50 Determine IC50 calculate->ic50

In Vitro Microtubule Assembly Assay Workflow.
Immunofluorescence Microscopy of Dermatophyte Microtubules

This protocol allows for the visualization of the microtubule network in dermatophyte cells treated with this compound.

Objective: To observe the disruption of microtubule organization in dermatophytes upon treatment with this compound.

Materials:

  • Dermatophyte culture (e.g., Trichophyton rubrum)

  • This compound

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Cell wall digesting enzymes (e.g., lysing enzymes from Trichoderma harzianum)

  • Permeabilization buffer (e.g., 1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

  • DAPI stain (for nuclear visualization)

  • Antifade mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow dermatophyte hyphae in a suitable liquid medium. Treat the culture with a desired concentration of this compound (and a DMSO control) for a specified time.

  • Fixation: Harvest the hyphae by centrifugation and fix them with the fixative solution for 30-60 minutes at room temperature.

  • Cell Wall Digestion: Wash the fixed cells with PBS and then incubate with cell wall digesting enzymes to allow for antibody penetration. The incubation time will need to be optimized for the specific dermatophyte species.

  • Permeabilization: Wash the cells and permeabilize them with permeabilization buffer for 10-15 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

  • Staining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI. Mount the stained hyphae on a microscope slide using an antifade mounting medium.

  • Microscopy: Observe the samples using a fluorescence microscope with appropriate filters for FITC and DAPI.

Workflow Diagram:

G culture Culture and treat dermatophytes with this compound fix Fix cells with paraformaldehyde culture->fix digest Digest cell wall with enzymes fix->digest permeabilize Permeabilize with Triton X-100 digest->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with primary anti-tubulin antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab stain_mount Stain nuclei with DAPI and mount secondary_ab->stain_mount microscopy Visualize with fluorescence microscope stain_mount->microscopy

Immunofluorescence Microscopy Workflow.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the cell cycle phase at which this compound arrests dermatophyte cell division.

Objective: To quantify the proportion of dermatophyte cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Dermatophyte culture (protoplasts or spores)

  • This compound

  • Fixative (e.g., 70% ethanol)

  • RNase A

  • DNA stain (e.g., Propidium Iodide or SYBR Green)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Grow dermatophyte cells (ideally as protoplasts or a synchronized spore population for easier analysis) in a suitable liquid medium. Treat the culture with various concentrations of this compound for different time points.

  • Harvesting and Fixation: Harvest the cells by centrifugation and wash with PBS. Resuspend the cells in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cells in a staining solution containing RNase A (to degrade RNA and prevent its staining) and the DNA stain. Incubate in the dark for at least 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the DNA stain with the appropriate laser and collect the fluorescence emission.

  • Data Analysis: Generate a histogram of DNA content (fluorescence intensity) versus cell count. The G1 phase will have a 1x DNA content, and the G2/M phase will have a 2x DNA content. Cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.

Workflow Diagram:

G culture Culture and treat dermatophyte cells harvest_fix Harvest and fix cells in ethanol culture->harvest_fix stain Stain with RNase A and Propidium Iodide harvest_fix->stain flow Analyze by flow cytometry stain->flow analysis Generate DNA content histogram and quantify cell cycle phases flow->analysis

Cell Cycle Analysis Workflow.

Signaling Pathways

The direct impact of this compound on specific signaling pathways within dermatophytes is not well-elucidated. However, it is known that dermatophytes can activate host cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway in keratinocytes.[12] It is plausible that the cellular stress induced by this compound in dermatophytes could trigger stress response pathways, such as the cell wall integrity (CWI) pathway, which is often linked to the MAPK signaling cascade. Further research is required to delineate the specific signaling networks in dermatophytes that are modulated by this compound.

Conclusion

The primary biochemical target of this compound in dermatophytes is unequivocally fungal tubulin. By binding to this crucial protein, this compound disrupts the assembly and function of microtubules, leading to mitotic arrest and the cessation of fungal growth. While secondary effects on nucleic acid synthesis and cell wall integrity have been proposed, they are likely downstream consequences of the primary cytoskeletal disruption. The provided quantitative data and detailed experimental protocols offer a framework for researchers to further investigate the nuanced interactions between this compound and its dermatophyte targets, paving the way for the development of more effective antifungal therapies.

Visualized Mechanism of Action

The following diagram illustrates the core mechanism of action of this compound in dermatophytes.

G Griseofulvin This compound Tubulin Fungal Tubulin Dimers (α/β) Griseofulvin->Tubulin Binds to DisruptedMT Disrupted Microtubule Dynamics Griseofulvin->DisruptedMT Causes Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle Forms Mitosis Mitosis MitoticSpindle->Mitosis Enables FungalGrowth Fungal Growth Mitosis->FungalGrowth Leads to DisruptedMT->Microtubules Inhibits Polymerization DisruptedMT->MitoticSpindle Prevents Formation MitoticArrest Mitotic Arrest (Metaphase) MitoticArrest->Mitosis Blocks FungistaticEffect Fungistatic Effect MitoticArrest->FungistaticEffect Results in FungistaticEffect->FungalGrowth Inhibits

Mechanism of Action of this compound.

References

The Architecture of an Antifungal Agent: A Technical Guide to the Chemical Structure and Stereochemistry of Griseofulvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the elucidation of the chemical structure and stereochemistry of griseofulvic acid, the parent compound of the widely used antifungal drug griseofulvin. This document details the key experimental methodologies, presents quantitative data in a structured format, and illustrates the logical workflow and biosynthetic pathway through detailed diagrams.

Chemical Structure and Stereochemistry

This compound, with the molecular formula C₁₆H₁₅ClO₆, is a spirocyclic compound featuring a benzofuranone system linked to a cyclohexanedione ring.[1][2] The core structure consists of three rings, designated A, B, and C. The IUPAC name for this compound is (2S,5'R)-7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione.[2] The molecule possesses two stereocenters, at positions 2 and 5' (often referred to as 6' in older literature, leading to potential confusion), which are crucial for its biological activity. The absolute stereochemistry was determined to be (2S, 6'R).[3]

The elucidation of this complex structure was a significant undertaking in the mid-20th century, initially relying on chemical degradation, IR and UV spectroscopy, and combustion analysis.[4] Early research correctly identified the A-B-C ring system, but the final and definitive confirmation of the structure and its stereochemistry was achieved through more advanced techniques like NMR spectroscopy and X-ray crystallography.[4]

Spectroscopic and Crystallographic Data

The precise atomic arrangement and electronic environment of this compound and its derivatives have been extensively studied using various analytical techniques. The following sections summarize the key quantitative data obtained from these studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in confirming the connectivity and stereochemistry of griseofulvin. The proton (¹H) and carbon-13 (¹³C) NMR chemical shifts provide a detailed map of the molecular structure.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Griseofulvin in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
23.52 (q, J=7.2 Hz)88.9
3'2.25 (dd, J=14.4, 3.6 Hz), 2.85 (dd, J=14.4, 12.0 Hz)45.3
5'2.58 (m)39.1
6'1.15 (d, J=6.8 Hz)21.4
56.09 (s)96.8
7-Cl-102.7
4-OCH₃3.94 (s)56.4
6-OCH₃3.96 (s)56.0
2'-OCH₃3.75 (s)55.8
3-191.8
4'-196.2
2'-170.8
3a-101.3
7a-163.4
4-166.2
6-158.2
5a-105.7

Data compiled from multiple sources. Precise values may vary slightly depending on experimental conditions.

X-ray Crystallography

Single-crystal X-ray diffraction has provided unequivocal proof of the three-dimensional structure of griseofulvin and its derivatives, confirming the spirocyclic nature and the absolute stereochemistry.

Table 2: Selected Crystallographic Data for Griseofulvin (Polymorph I)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)11.7625
b (Å)12.0031
c (Å)24.2755
V (ų)3427.38
Z8

Data is for a representative polymorph of griseofulvin.[5]

Experimental Protocols

The elucidation of this compound's structure involved a combination of classical and modern analytical techniques. Below are generalized methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms and the relative stereochemistry of the molecule.

Methodology:

  • Sample Preparation: A solution of griseofulvin (typically 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).

  • ¹H NMR: The spectrum is recorded to observe the chemical shifts, integration (proton count), and coupling patterns (J-coupling) of the hydrogen atoms.

  • ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to determine the number of unique carbon environments and their chemical shifts.

  • 2D NMR: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the signals and confirming the carbon skeleton.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, thereby confirming the absolute stereochemistry.

Methodology:

  • Crystal Growth: Single crystals of griseofulvin suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., n-hexane-EtOAc).[6]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. The data is collected by rotating the crystal in a beam of monochromatic X-rays (e.g., Cu Kα radiation) and recording the diffraction pattern at various orientations.[7]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.[5]

Logical and Biosynthetic Pathways

The determination of this compound's structure and its natural synthesis by fungi are complex processes that can be visualized as logical workflows.

Logical Workflow of Structure Elucidation

The following diagram illustrates the logical progression of experiments and reasoning that led to the final determination of the chemical structure and stereochemistry of this compound.

structure_elucidation cluster_initial Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_degradation Chemical Degradation cluster_advanced Advanced Structural Confirmation A Isolation from Penicillium griseofulvum B Elemental Analysis (C, H, Cl, O) A->B C Molecular Formula Determination B->C D UV-Vis Spectroscopy (Chromophore Identification) C->D E Infrared (IR) Spectroscopy (Functional Group Analysis: C=O, C-O, C-Cl) C->E F Oxidative Degradation C->F I NMR Spectroscopy (¹H, ¹³C, 2D NMR) E->I G Identification of Degradation Products (e.g., (R)-(+)-methylsuccinic acid) F->G H Proposal of A-B-C Ring System G->H H->I J Connectivity and Relative Stereochemistry I->J K X-ray Crystallography J->K L Absolute Stereochemistry Confirmation K->L

Caption: Logical workflow for the structure elucidation of this compound.

Biosynthetic Pathway of Griseofulvin

Griseofulvin is a polyketide synthesized by a series of enzymatic reactions in fungi. The biosynthetic pathway involves a polyketide synthase (PKS) and several tailoring enzymes.

griseofulvin_biosynthesis cluster_assembly Polyketide Chain Assembly cluster_modification Post-PKS Modifications A Acetyl-CoA + 6x Malonyl-CoA B Heptaketide Backbone (on GsfA NR-PKS) A->B GsfA (NR-PKS) C Benzophenone Intermediate B->C Cyclization D Griseophenone C (Methylation by GsfB, GsfC) C->D O-Methylation E Griseophenone B (Chlorination by GsfI) D->E Chlorination F Grisan Core (Oxidative Cyclization by GsfF) E->F Phenol Oxidation G Dehydrogriseofulvin (Methylation by GsfD) F->G O-Methylation H Griseofulvin (Reduction by GsfE) G->H Reduction

Caption: Biosynthetic pathway of griseofulvin from precursor molecules.[1][3]

This guide provides a foundational understanding of the chemical structure and stereochemistry of this compound, supported by key experimental data and procedural outlines. This information is critical for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with this important class of antifungal agents.

References

A Technical Guide to the Natural Sources and Isolation of Griseofulvic Acid from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvic acid, a potent antifungal agent, is a secondary metabolite produced by a variety of fungal species. This technical guide provides an in-depth overview of the natural fungal sources of this compound, detailing the producing species and reported yields. Furthermore, this document outlines comprehensive experimental protocols for the cultivation of these fungal cultures and the subsequent isolation and purification of this compound. The guide also visualizes the biosynthetic pathway and a general experimental workflow to provide a clear and practical resource for researchers in natural product chemistry, mycology, and drug development.

Natural Fungal Sources of this compound

This compound is primarily produced by filamentous fungi, with species from the genera Penicillium, Xylaria, and Nigrospora being the most prominent sources. Penicillium griseofulvum is the most well-known and commercially utilized species for industrial production.[1] Endophytic fungi, such as certain Xylaria and Nigrospora species, have also been identified as producers, highlighting the potential for discovering novel strains with high yields from diverse ecological niches.[2][3]

Quantitative Yields of this compound from Various Fungal Species

The production of this compound can vary significantly depending on the fungal species, strain, and culture conditions. The following tables summarize reported yields from different fungal cultures.

Table 1: this compound Yield from Penicillium Species

Fungal SpeciesCulture ConditionsYieldReference
Penicillium griseofulvumSubmerged FermentationCommercially viable yields[1]
Penicillium fellutanumSemi-solid medium86 mg/100 ml[4]
Penicillium fellutanumPotato Dextrose Agar32 mg/100 ml[4]
Penicillium fellutanumMinimal medium56 mg/100 ml[4]
Penicillium griseofulvum PG3In vitro (PDA plate)~215 µ g/plate (at 10 dpi)[5]
Penicillium griseofulvum PG3On apples102.46 µg/kg of apples (at 10 dpi)[5]

Table 2: this compound Yield from Other Fungal Genera

Fungal SpeciesHost/SourceCulture ConditionsYieldReference
Xylaria cubensisEndophyte from Asimina trilobaSolid culture on rice1.06 mg (from preparative HPLC of a fraction)[2]
Nigrospora sp. (No. 1403)Mangrove endophyte from Kandelia candelNot specifiedGriseofulvin and its derivatives were isolated[6]
Nigrospora oryzae (DBT-150)Endophyte from Emblica officinalisNot specifiedActive against human pathogenic microbes[3][7]
Khuskia oryzae (A.C.C. 3026)Not specifiedCzapek-Dox medium90% of a 320 mg solid extract from mycelium[8]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster. The pathway begins with the synthesis of a heptaketide backbone from acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS).[9] This backbone undergoes a series of enzymatic modifications, including methylation, chlorination, and oxidative coupling, to form the final this compound molecule.[9]

Signaling Pathway and Regulation

The expression of the this compound biosynthetic gene cluster is tightly regulated by both pathway-specific and global regulatory factors. In Penicillium griseofulvum, the transcription factors GsfR1 and GsfR2, encoded within the gene cluster, are thought to play a regulatory role.[9][10] However, the function of GsfR2 is debatable, and its deletion does not seem to affect this compound biosynthesis.[9][10] GsfR1, on the other hand, appears to be a key regulator, with its activity influenced by environmental cues such as carbon and nitrogen availability.[10][11] High concentrations of nitrogen and complex sugars can positively regulate this compound biosynthesis through GsfR1.[10]

Griseofulvic_Acid_Biosynthesis cluster_regulation Regulation Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (gsfA) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Heptaketide Heptaketide Backbone PKS->Heptaketide Methylation Methylation (gsfB, gsfC) Heptaketide->Methylation Griseophenone_C Griseophenone C Methylation->Griseophenone_C Chlorination Chlorination (gsfI) Griseophenone_C->Chlorination Griseophenone_B Griseophenone B Chlorination->Griseophenone_B Oxidative_Coupling Oxidative Coupling (gsfF) Griseophenone_B->Oxidative_Coupling Dehydrogriseofulvin Dehydrogriseofulvin Oxidative_Coupling->Dehydrogriseofulvin Reduction Reduction (gsfE) Dehydrogriseofulvin->Reduction Griseofulvin This compound Reduction->Griseofulvin gsfR1 gsfR1 gsfR1->PKS +/- Carbon_Source Carbon Source Carbon_Source->gsfR1 Nitrogen_Source Nitrogen Source Nitrogen_Source->gsfR1

Caption: Biosynthetic pathway of this compound and its regulation.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from fungal cultures typically involve fermentation, extraction, and chromatographic techniques. The following sections provide detailed methodologies for these key experimental stages.

Fungal Culture and Fermentation

3.1.1. Submerged Fermentation (for Penicillium species)

This method is commonly used for large-scale production.

  • Inoculum Preparation:

    • Prepare a pure culture of the desired Penicillium species on a suitable agar slant (e.g., Potato Dextrose Agar).

    • Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.[1]

    • Prepare a spore suspension by adding sterile distilled water with a surfactant (e.g., 0.1% Tween 80) to the agar slant and gently scraping the surface.

    • Transfer the spore suspension to a seed culture medium in a flask.

    • Incubate the seed culture on a rotary shaker at 25-28°C for 2-3 days.[1]

  • Production Fermentation:

    • Prepare the production medium (e.g., Czapek-Dox broth) in a fermenter and sterilize.[12]

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Maintain the fermentation under controlled conditions:

      • Temperature: 25–28°C[1]

      • pH: 6.0–7.0[1]

      • Aeration: Moderate agitation and sterile air supply[1]

    • The fermentation is typically carried out for 5-14 days.[1][12]

3.1.2. Solid-State Fermentation (for various fungal species)

This method is suitable for laboratory-scale production and for fungi that thrive on solid substrates.

  • Substrate Preparation:

    • Use a solid substrate such as rice bran or whole rice.[13]

    • Adjust the moisture content of the substrate to 50-60% (w/w) with a nutrient solution (e.g., modified Czapek-Dox medium).[13]

    • Sterilize the moistened substrate in flasks or trays.

  • Inoculation and Incubation:

    • Inoculate the sterile substrate with a spore suspension or mycelial plugs of the fungal culture.

    • Incubate at 25-30°C for 9-30 days, depending on the fungal species and substrate.[13]

Extraction of this compound
  • From Submerged Fermentation Broth:

    • Separate the fungal mycelium from the culture broth by filtration.[1]

    • The this compound can be extracted from either the mycelium or the broth, or both.

    • Mycelium Extraction: Dry the mycelium and extract with an organic solvent such as acetone, chloroform, or ethyl acetate.[8][12]

    • Broth Extraction: Extract the culture filtrate with an equal volume of an immiscible organic solvent like ethyl acetate or chloroform.[8]

  • From Solid-State Fermentation:

    • Dry the fermented solid substrate.

    • Grind the dried material to a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., methanol, acetone, or a mixture of chloroform and methanol) by maceration or Soxhlet extraction.[14]

Purification of this compound
  • Solvent Evaporation and Partitioning:

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

    • The crude extract can be further partitioned between immiscible solvents (e.g., hexane and methanol) to remove nonpolar impurities.

  • Chromatography:

    • Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the different components.[14]

    • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity this compound, further purification can be achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).[2]

  • Recrystallization:

    • Dissolve the partially purified this compound in a minimal amount of a hot solvent in which it is soluble (e.g., acetone or methanol).

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration and wash with a cold solvent to remove residual impurities.

    • Dry the purified crystals under vacuum.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and purification of this compound from fungal cultures.

Griseofulvin_Isolation_Workflow Start Fungal Culture (e.g., Penicillium griseofulvum) Fermentation Fermentation (Submerged or Solid-State) Start->Fermentation Harvesting Harvesting (Filtration/Drying) Fermentation->Harvesting Extraction Extraction (Organic Solvents) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification Crude_Extract->Purification Column_Chromatography Column Chromatography (Silica Gel) Purification->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Recrystallization Recrystallization HPLC->Recrystallization Pure_Griseofulvin Pure this compound Recrystallization->Pure_Griseofulvin Analysis Analysis (Spectroscopy, etc.) Pure_Griseofulvin->Analysis

Caption: General workflow for this compound isolation.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and isolation of this compound from fungal cultures. By detailing the producing organisms, providing quantitative yield data, and outlining robust experimental protocols, this document serves as a valuable resource for researchers and professionals in the field. The provided visualizations of the biosynthetic pathway and experimental workflow further aid in the understanding and practical application of this knowledge for the discovery and development of this important antifungal compound. Further research into optimizing culture conditions and exploring novel endophytic sources may lead to enhanced yields and the discovery of new this compound derivatives with improved therapeutic properties.

References

Spectroscopic Analysis of Griseofulvic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize Griseofulvic Acid and its derivatives. Griseofulvin, a potent antifungal agent produced by Penicillium species, and its analogues are of significant interest in medicinal chemistry due to their biological activities.[1][2] Detailed structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents.[1] This guide summarizes key quantitative data, presents detailed experimental protocols, and visualizes essential workflows and structures to aid researchers in this field.

Core Structure and Spectroscopic Significance

This compound serves as a versatile synthon for the preparation of a wide array of derivatives.[2] The modification of its core structure—a spirocyclic system comprising a benzofuranone and a cyclohexenone ring—leads to changes in its spectroscopic properties. Understanding these changes is crucial for confirming the successful synthesis of new analogues and for their structural verification. The primary spectroscopic methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Griseofulvic_Acid_Structure cluster_GA This compound Core Structure cluster_spectroscopy Key Spectroscopic Probes GA B Ring B (Spiro Linkage) NMR NMR (Proton & Carbon Skeleton) GA->NMR MS MS (Molecular Weight & Fragmentation) GA->MS IR IR (Functional Groups) GA->IR UV UV-Vis (Conjugated Systems) GA->UV A Ring A (Benzofuranone) C Ring C (Cyclohexenone)

Caption: Core structure of this compound and key spectroscopic techniques.

Quantitative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for Griseofulvin and some of its derivatives, compiled from various studies. These tables are intended to serve as a reference for the identification and comparison of related compounds.

¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy is a cornerstone for the structural elucidation of Griseofulvin derivatives. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data for Griseofulvin and Derivatives (in CDCl₃)

PositionGriseofulvin (δ, ppm)7-Dechlorogriseofulvin (δ, ppm)
H-3' 5.53 (s)5.46 (s)
H-5' 3.10 (m)3.05 (m)
H-6'α 2.33 (dd)2.27 (dd)
H-6'β 2.60 (dd)2.55 (dd)
H-5 6.09 (s)6.01 (d)
H-7 -5.95 (d)
4-OCH₃ 3.94 (s)3.90 (s)
6-OCH₃ 3.96 (s)3.92 (s)
2'-OCH₃ 3.85 (s)3.80 (s)
6'-CH₃ 1.15 (d)1.10 (d)

Table 2: ¹³C NMR Data for Griseofulvin and Derivatives (in CDCl₃)

PositionGriseofulvin (δ, ppm)7-Dechlorogriseofulvin (δ, ppm)
C-2 191.5191.8
C-3 105.9106.1
C-4 163.5163.8
C-5 91.491.6
C-6 166.4166.7
C-7 113.897.5
C-3a 170.8171.1
C-7a 102.2102.5
C-2' 174.1174.4
C-3' 96.796.9
C-4' 196.8197.1
C-5' 45.245.4
C-6' 34.935.1
4-OCH₃ 56.156.3
6-OCH₃ 56.556.7
2'-OCH₃ 56.857.0
6'-CH₃ 21.421.6
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of new derivatives. The fragmentation patterns observed in MS/MS experiments provide valuable structural information.

Table 3: High-Resolution Mass Spectrometry Data for Selected Griseofulvin Derivatives

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Measured [M+H]⁺ (m/z)
(±)-6’-Hydroxy-7-dechlorogriseofulvinC₁₇H₁₉O₇335.11253335.11221
7-BromogriseofulvinC₁₇H₁₇BrO₆411.01813411.01798

The fragmentation of the Griseofulvin core often involves characteristic losses, such as the loss of CO, CH₃, and OCH₃ groups, which can be diagnostic for identifying the structural class.

IR and UV-Vis Spectroscopic Data

IR spectroscopy is used to identify key functional groups, while UV-Vis spectroscopy provides information about the conjugated systems within the molecule.

Table 4: Characteristic IR and UV-Vis Absorption Data for Griseofulvin

Spectroscopic TechniqueCharacteristic Peaks/MaximaFunctional Group/Transition
IR (cm⁻¹) ~3397O-H stretch (for hydroxylated derivatives)
~1697C=O stretch (ketone)
~1616C=C stretch (aromatic)
~1587C=C stretch (enone)
~1157, 1039C-O stretch (ether)
UV-Vis (nm) in Methanol ~287-295π → π* transition
~211-212π → π* transition

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and high-quality spectroscopic data.

Sample Preparation for Spectroscopic Analysis

Sample_Prep_Workflow cluster_nmr NMR Preparation cluster_ms Mass Spectrometry Preparation cluster_ir_uv IR and UV-Vis Preparation cluster_ir IR cluster_uv UV-Vis start Isolated Griseofulvin Derivative dissolve Dissolve in appropriate solvent start->dissolve dissolve_nmr Dissolve ~1-5 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) dissolve->dissolve_nmr dissolve_ms Prepare a stock solution (~1 mg/mL) in a volatile solvent (e.g., MeOH, ACN) dissolve->dissolve_ms prep_ir For solid: Prepare KBr pellet or use ATR dissolve->prep_ir prep_uv Prepare dilute solution (~1-10 µg/mL) in spectroscopic grade solvent (e.g., Methanol) dissolve->prep_uv transfer_nmr Transfer to 5 mm NMR tube dissolve_nmr->transfer_nmr nmr_analysis NMR Spectrometer transfer_nmr->nmr_analysis dilute_ms Dilute to ~1-10 µg/mL with mobile phase dissolve_ms->dilute_ms filter_ms Filter through 0.22 µm syringe filter dilute_ms->filter_ms ms_analysis Mass Spectrometer (e.g., ESI-MS) filter_ms->ms_analysis ir_analysis FTIR Spectrometer prep_ir->ir_analysis uv_analysis UV-Vis Spectrophotometer prep_uv->uv_analysis

Caption: General workflow for sample preparation for various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 1-5 mg of the purified Griseofulvin derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.[1]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1 second (or 5 times the longest T1 for quantitative measurements).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile solvent such as methanol or acetonitrile.[3]

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent system.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.[4]

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.[5]

  • Data Acquisition:

    • Acquire data in both positive and negative ionization modes to obtain comprehensive information.[5]

    • Perform full scan analysis to determine the accurate mass of the molecular ion.

    • Conduct tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation data for structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Protocols

Infrared (IR) Spectroscopy:

  • Sample Preparation (Solid):

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[6]

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[6]

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL range) using a spectroscopic grade solvent (e.g., methanol or ethanol).[7]

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a spectrophotometer.[8]

  • Analysis: Determine the wavelength of maximum absorbance (λmax), which is characteristic of the electronic transitions within the molecule's chromophores.[7]

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data is a logical process that involves integrating information from multiple techniques to arrive at a conclusive structure.

Spectroscopic_Logic_Flow start Unknown Griseofulvin Derivative ms Mass Spectrometry (Determine Molecular Formula) start->ms ir IR Spectroscopy (Identify Functional Groups) start->ir nmr_1d 1D NMR (¹H, ¹³C) (Identify Proton/Carbon Environments) start->nmr_1d structure_proposal Propose Structure ms->structure_proposal ir->structure_proposal nmr_2d 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) nmr_1d->nmr_2d nmr_2d->structure_proposal comparison Compare with known analogues structure_proposal->comparison Consistent? final_structure Final Structure Elucidation comparison->final_structure

Caption: Logical workflow for structural elucidation using multiple spectroscopic techniques.

Conclusion

The spectroscopic analysis of this compound derivatives is a multi-faceted process that relies on the synergistic use of NMR, MS, IR, and UV-Vis techniques. This guide provides a foundational framework for researchers, offering standardized data for comparison, detailed experimental protocols for reproducibility, and logical workflows for structural elucidation. By adhering to these principles, scientists can confidently characterize novel Griseofulvin analogues, paving the way for the discovery of new therapeutic agents with enhanced efficacy and safety profiles.

References

In Silico Modeling of Griseofulvic Acid Binding to Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of Griseofulvic Acid's binding to tubulin. Griseofulvin, a well-known antifungal agent, exerts its therapeutic effects by disrupting microtubule dynamics through interaction with tubulin.[1][2][3][4] Understanding the molecular intricacies of this binding is crucial for the development of novel therapeutics, including anticancer agents.[5][6][7][8] This document outlines the computational methodologies used to investigate this interaction, presents key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Griseofulvin's Interaction with Tubulin

Griseofulvin's primary mechanism of action involves the disruption of the mitotic spindle in fungal cells by binding to tubulin, the protein subunit of microtubules.[1][4] This interaction inhibits microtubule polymerization at high concentrations and suppresses the dynamic instability of microtubules at lower concentrations.[3][9] This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase and can induce apoptosis, or programmed cell death.[6][7]

The binding of Griseofulvin to tubulin is a complex process, with evidence suggesting multiple potential binding sites. One proposed site overlaps with the paclitaxel binding site on β-tubulin, specifically within the H6-H7 loop.[5][10][11] Another potential binding location is at the interface of the αβ-tubulin dimer.[8][11] For γ-tubulin, the binding pocket is thought to be formed by the H8 and H9 helices and the S7, S8, and S14 strands.[6][7] The binding is primarily driven by hydrophobic interactions and van der Waals forces.[6]

Quantitative Analysis of Griseofulvin-Tubulin Binding

The affinity of Griseofulvin and its derivatives for various tubulin isotypes has been quantified through both experimental and computational methods. The following tables summarize key binding data from the literature.

Table 1: Experimentally Determined Binding Affinities of Griseofulvin for Tubulin

Tubulin SourceMethodDissociation Constant (Kd)Affinity Constant (Ka)Reference
Soluble tubulinTryptophan Fluorescence≈300 μM-[9]
Bovine brain tubulinTryptophan Fluorescence-1.2 ± 0.19 x 104 M-1[2]

Table 2: In Silico Calculated Binding Energies of Griseofulvin and Its Derivatives with β-Tubulin Isotypes

CompoundTubulin IsotypeBinding Energy (kcal/mol)Reference
Griseofulvinβ-tubulin-6.6[5]
Griseofulvin Derivative G1β-tubulin-8.8 to -9.1[5]
Griseofulvin Derivative G2β-tubulin-8.8 to -9.1[5]
Griseofulvin Derivative G3β-tubulin-8.8 to -9.1[5]
Griseofulvin Derivative G4β-tubulin-8.8 to -9.1[5]
Griseofulvin Derivative G5β-tubulin-8.8 to -9.1[5]

Experimental Protocols for In Silico Modeling

The in silico investigation of Griseofulvin-tubulin binding predominantly employs molecular docking and molecular dynamics simulations. These computational techniques provide insights into the binding poses, interaction energies, and the stability of the protein-ligand complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target tubulin protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Obtain the 3D structure of Griseofulvin or its derivatives from a database like PubChem.

    • Prepare the ligand by assigning atom types and charges, and defining rotatable bonds.

  • Grid Box Generation:

    • Define a grid box around the putative binding site on the tubulin protein. The CASTp server can be used to identify potential binding pockets.[12]

  • Docking Simulation:

    • Utilize docking software such as AutoDock or the Schrödinger Suite to perform the docking calculations.[8][13]

    • The software will explore various conformations of the ligand within the defined grid box and score them based on a defined scoring function.

  • Analysis of Results:

    • Analyze the docking results to identify the most favorable binding poses, characterized by the lowest binding energies.

    • Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using software like Discovery Studio Visualizer.[13]

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the Griseofulvin-tubulin complex.

Protocol:

  • System Setup:

    • Use the best-docked complex from the molecular docking study as the starting structure.

    • Place the complex in a periodic box of a suitable water model (e.g., TIP3P).[13]

    • Add ions (e.g., Na+ and Cl-) to neutralize the system.

  • Force Field Selection:

    • Choose an appropriate force field, such as AMBER99SB for the protein and a compatible force field for the ligand (e.g., generated by ACPYPE).[13]

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.[13]

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD): To assess the structural stability of the complex.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Radius of Gyration (Rg): To evaluate the compactness of the complex.

      • Solvent Accessible Surface Area (SASA): To measure the exposure of the complex to the solvent.

      • Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the protein and ligand over time.

Binding Free Energy Calculation

Binding free energy calculations, such as the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, are used to estimate the binding affinity of the ligand to the protein.[13]

Protocol:

  • Snapshot Extraction:

    • Extract snapshots of the protein-ligand complex from the MD simulation trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms:

      • The free energy of the complex.

      • The free energy of the protein.

      • The free energy of the ligand.

  • Binding Free Energy Calculation:

    • The binding free energy (ΔGbind) is then calculated as: ΔGbind = Gcomplex - (Gprotein + Gligand)

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways involved in the in silico modeling of Griseofulvin's binding to tubulin.

experimental_workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics Simulation cluster_energy 4. Binding Free Energy PDB Tubulin Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Griseofulvin Structure (PubChem) PrepLig Prepare Ligand (Assign charges, define rotatable bonds) Ligand->PrepLig Grid Define Grid Box (Binding Site) PrepProt->Grid Dock Perform Docking (e.g., AutoDock) PrepLig->Dock Grid->Dock Analysis Analyze Poses & Energies Dock->Analysis Setup System Setup (Solvation, Ionization) Analysis->Setup Sim Run MD Simulation (e.g., GROMACS) Setup->Sim Trajectory Trajectory Analysis (RMSD, RMSF, etc.) Sim->Trajectory MMGBSA MM-GBSA Calculation Trajectory->MMGBSA BindingAffinity Estimate Binding Affinity MMGBSA->BindingAffinity

Caption: In Silico Modeling Workflow for Griseofulvin-Tubulin Binding.

signaling_pathway Griseofulvin Griseofulvin Tubulin Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubule Dynamics (Disrupted) Griseofulvin->Microtubules Inhibits Wnt Wnt/β-catenin Pathway (Inhibited) Griseofulvin->Wnt Inhibits Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Wnt->Apoptosis Leads to

Caption: Signaling Pathway of Griseofulvin-Induced Apoptosis.

References

Methodological & Application

Griseofulvic Acid In Vitro Susceptibility Testing: Application Notes and Protocols for Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvin is a well-established antifungal agent primarily used in the treatment of dermatophytosis, infections of the skin, hair, and nails caused by dermatophytes. Despite its long history of use, the in vitro susceptibility testing of fungi to griseofulvic acid is crucial for monitoring resistance trends, aiding in clinical decision-making for refractory infections, and for the research and development of new antifungal agents. This document provides detailed application notes and standardized protocols for determining the in vitro susceptibility of fungi, particularly dermatophytes, to this compound. The methodologies described are based on established standards, primarily from the Clinical and Laboratory Standards Institute (CLSI) M38 document, to ensure reproducibility and accuracy.

Mechanism of Action

Griseofulvin is unique in its mechanism of action, primarily targeting fungal mitosis. It disrupts the mitotic spindle by interacting with tubulin, the protein subunit of microtubules. This interference with microtubule function inhibits the separation of chromosomes during cell division, leading to a fungistatic effect. Griseofulvin is deposited in keratin precursor cells, and as these cells differentiate and form keratinized tissues like skin, hair, and nails, the drug becomes incorporated and is delivered to the site of infection. This makes the newly formed keratin resistant to fungal invasion.

Key Experimental Protocols

Two primary methods are employed for the in vitro susceptibility testing of this compound against fungi: Broth Microdilution and Disk Diffusion. The broth microdilution method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Broth Microdilution Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi, which includes dermatophytes.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For griseofulvin, the endpoint is typically read as prominent growth inhibition (approximately 80% reduction in growth compared to the control).[1]

Materials:

  • This compound powder (USP Reference Standard or equivalent)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, 96-well flat-bottom microdilution plates

  • Fungal isolates for testing

  • Quality Control (QC) strains (e.g., Trichophyton rubrum ATCC MYA-4438, Trichophyton mentagrophytes ATCC MYA-4439)

  • Spectrophotometer or hemocytometer

  • Sterile saline with 0.05% Tween 80

  • Incubator (28-30°C)

Procedure:

  • Preparation of this compound Stock and Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 8 µg/mL or higher if resistance is suspected.[2]

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium, such as potato dextrose agar (PDA), at 28-30°C for 7-14 days to encourage sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.

  • Microdilution Plate Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate containing 100 µL of the serially diluted this compound.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only) for each isolate.

  • Incubation:

    • Incubate the microdilution plates at 28-30°C.

    • Incubation time can vary depending on the growth rate of the fungus, typically 4 to 7 days for dermatophytes like Trichophyton species.[1]

  • Reading and Interpreting Results:

    • Read the MIC as the lowest concentration of this compound that causes a prominent inhibition of growth (approximately 80% reduction) compared to the growth control well.[1]

Quality Control:

  • Include recommended QC strains in each batch of testing.

  • The MIC for the QC strains should fall within the established acceptable ranges. While specific CLSI-defined QC ranges for griseofulvin are not as broadly established as for other antifungals, an interlaboratory study proposed ranges for select strains. For example, for T. mentagrophytes ATCC MYA-4439 and T. rubrum ATCC MYA-4438, testing should be performed to establish internal laboratory QC ranges.

Protocol 2: Agar Disk Diffusion Susceptibility Testing

The disk diffusion method is a simpler, more cost-effective alternative to broth microdilution, though its correlation with MIC values for griseofulvin can be variable.

Objective: To qualitatively determine the susceptibility of a fungal isolate to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • This compound disks (e.g., 10 µg). If not commercially available, they can be prepared in-house.[3]

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue, or Dermasel agar.

  • Fungal isolates for testing.

  • Sterile cotton swabs.

  • Incubator (28-30°C).

  • Calipers or a ruler for measuring zone diameters.

Procedure:

  • Inoculum Preparation:

    • Prepare a conidial suspension as described in the broth microdilution protocol, adjusted to a concentration of approximately 1 x 10⁶ CFU/mL.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 10-15 minutes.

  • Disk Application:

    • Aseptically apply the this compound disk to the center of the inoculated agar surface.

  • Incubation:

    • Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed.[4]

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of complete growth inhibition in millimeters.

    • Interpretation of zone diameters as susceptible, intermediate, or resistant requires established breakpoints, which are not formally standardized for griseofulvin against dermatophytes. However, some studies have proposed interpretive criteria.

Data Presentation

The following tables summarize the in vitro susceptibility of various fungal species to this compound, as reported in the literature.

Table 1: Griseofulvin MIC Ranges for Common Dermatophytes (Broth Microdilution)

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrum119 (pooled data)0.32 - 5.121.282.56[2]
Trichophyton mentagrophytes190.32 - 5.121.282.56[2]
Trichophyton tonsurans40.32 - 5.121.282.56[2]
Microsporum canis50.32 - 5.121.285.12[2]
Epidermophyton floccosum90.32 - 5.121.282.56[2]
Trichophyton violaceum150.32 - 5.121.282.56[2]
Microsporum gypseum120.32 - 5.121.282.56[2]
Trichophyton schoenleinii50.32 - 5.120.641.28[2]
Trichophyton verrucosum20.32 - 5.120.641.28[2]
Microsporum audouinii80.32 - 5.121.282.56[2]

Factors Influencing Test Outcomes

Several factors can affect the results of in vitro susceptibility testing for griseofulvin and should be carefully controlled:

  • Inoculum Size: While some studies have shown that minor variations in inoculum density may not significantly alter the MIC for griseofulvin, a standardized inoculum is crucial for reproducibility.[5]

  • Incubation Time and Temperature: Incubation parameters must be optimized for the specific fungal species being tested to ensure adequate growth in the control wells. However, for griseofulvin, some research suggests that variations in incubation time and temperature may not drastically affect the MIC.[5]

  • Culture Medium: The composition of the culture medium can influence fungal growth and, consequently, susceptibility results. RPMI 1640 is the standard medium for broth microdilution.

  • Endpoint Reading: The subjective nature of visual endpoint determination can introduce variability. For griseofulvin, an 80% growth inhibition endpoint is generally recommended.[1]

Visualizations

Broth_Microdilution_Workflow Broth Microdilution Workflow for Griseofulvin Susceptibility Testing cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Analysis cluster_results Results prep_drug Prepare Griseofulvin Stock & Dilutions plate_setup Dispense Drug Dilutions into 96-Well Plate prep_drug->plate_setup prep_inoculum Prepare Fungal Inoculum (0.4-5x10^4 CFU/mL) inoculate Inoculate Plate with Test & QC Strains prep_inoculum->inoculate prep_qc Prepare QC Strain Inoculum prep_qc->inoculate plate_setup->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Incubate at 28-30°C for 4-7 Days controls->incubate read_mic Visually Read MIC (80% Growth Inhibition) incubate->read_mic report Report MIC Values read_mic->report qc_check Verify QC Results are in Range read_mic->qc_check

Caption: Workflow for Griseofulvin Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow Disk Diffusion Workflow for Griseofulvin Susceptibility Testing cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Analysis cluster_results Results prep_inoculum Prepare Fungal Inoculum (~1x10^6 CFU/mL) inoculate Inoculate Agar Surface for Confluent Growth prep_inoculum->inoculate prep_plate Prepare Agar Plates (e.g., Mueller-Hinton) prep_plate->inoculate apply_disk Apply Griseofulvin Disk to Inoculated Plate inoculate->apply_disk incubate Incubate at 28-30°C for 4-7 Days apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone report Report Zone Diameter measure_zone->report

Caption: Workflow for Griseofulvin Disk Diffusion Susceptibility Testing.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Griseofulvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseofulvic acid, an active metabolite of the antifungal drug griseofulvin, requires accurate and precise quantification for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a robust and widely used technique for this purpose. This application note provides a detailed protocol for the quantification of this compound in various matrices using a reversed-phase HPLC (RP-HPLC) method with UV or fluorescence detection. The described methods are validated and demonstrate excellent linearity, accuracy, precision, and sensitivity.

Principle of the Method

The method is based on the separation of this compound from other components in the sample matrix using a reversed-phase C18 or C8 column. The separation is achieved by isocratic or gradient elution with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The eluted this compound is then detected by a UV detector at its maximum absorbance wavelength (around 291-295 nm) or a fluorescence detector for enhanced sensitivity.[1][2][3] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration in a standard solution, often with the use of an internal standard to improve accuracy.

Experimental Protocols

  • Griseofulvin reference standard (USP grade)

  • Acetonitrile (HPLC grade)[1][4]

  • Methanol (HPLC grade)[3][5]

  • Water (HPLC grade or Milli-Q)

  • Sodium dihydrogen phosphate monohydrate (reagent grade)[1][4]

  • Phosphoric acid or Acetic acid (for pH adjustment)[1][6]

  • Trichloroacetic acid (for protein precipitation)[7]

  • Internal Standard (e.g., Warfarin or m-phenylphenol)[1][5]

  • Plasma (for bioanalytical method development)

  • Griseofulvin tablets or other dosage forms (for quality control applications)

A standard HPLC system equipped with:

  • Degasser

  • Pump (Isocratic or Gradient)

  • Autosampler

  • Column oven

  • UV-Vis or Fluorescence detector

  • Data acquisition and processing software

Two example sets of chromatographic conditions are provided below, one for UV detection and another for more sensitive fluorescence detection.

Method 1: UV Detection

Parameter Condition
Column Zorbax eclipse plus C8 (250 x 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile: Ortho-phosphoric acid buffer: Methanol (10:50:40 v/v)[8]
Flow Rate 1.5 mL/min[8]
Injection Volume 20 µL[8]
Column Temperature 25 °C[8]

| Detection Wavelength | 254 nm[8] or 291-295 nm[1][2][3] |

Method 2: Fluorescence Detection (for higher sensitivity)

Parameter Condition
Column XTerra® MS C18 (4.6 x 150 mm, 3.5 µm)[1]
Mobile Phase 20 mM Sodium Dihydrogen Phosphate: Acetonitrile (55:45, v/v), pH 3.5[1]
Flow Rate 1.0 mL/min[1][4]
Injection Volume 50 µL[1]
Detection Fluorescence
Excitation Wavelength 300 nm[1][4]

| Emission Wavelength | 418 nm[1][4] |

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of griseofulvin reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL or as required for the specific application.

  • Internal Standard Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., 1 mg/mL of Warfarin in acetonitrile).[1] A working internal standard solution can be prepared by diluting the stock solution.[1]

For Plasma Samples:

  • To 0.5 mL of plasma in a centrifuge tube, add 0.5 mL of a precipitating agent like 10% w/v trichloroacetic acid or an equal volume of acetonitrile.[1][7]

  • Vortex the mixture for 2 minutes.[7]

  • Centrifuge at 4000 rpm for 7 minutes or 13,000 rpm for 4 minutes.[1][7]

  • Collect the supernatant and inject it into the HPLC system.[1][7]

For Tablet/Solid Dosage Forms:

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[9]

  • Accurately weigh a portion of the powder equivalent to a specific amount of griseofulvin and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., methanol) and sonicate until the drug is completely dissolved.[8]

  • Dilute to the mark with the solvent and filter the solution through a 0.45 µm filter before injection.[8]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from validated HPLC methods for this compound quantification.

Table 1: Linearity and Range

Method Reference Linearity Range Correlation Coefficient (r²)
Wei et al. (Plasma)[1] 10 - 2500 ng/mL 0.9996[4][10]
Bapna & Patel (Oral Suspension)[8] 125 - 1250 µg/mL 0.999[8]

| Mishra et al. (Tablets)[3] | 0.1 - 1.2 µg/mL | 0.9998[3] |

Table 2: Accuracy and Precision

Method Reference Concentration Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Wei et al. (Plasma)[1] LQC, MQC, HQC < 3.0%[1][10] < 7.5%[1][10] 99.2%[1][10]

| Bapna & Patel (Oral Suspension)[8] | - | 0.79% | 0.82% | - |

Table 3: Sensitivity (Limit of Detection and Quantification)

Method Reference Limit of Detection (LOD) Limit of Quantification (LOQ)
Wei et al. (Plasma)[1] 1 ng/mL[1][4][10] 10 ng/mL[1][4][10]

| IJCRT Publication[2] | 0.03 µg/mL | 0.10 µg/mL |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Collection (Plasma, Tablets, etc.) SamplePrep Sample Preparation (Extraction/Dissolution) Sample->SamplePrep Standard Standard & Internal Standard Stock Solution Preparation StandardDilution Working Standard Preparation (Serial Dilution) Standard->StandardDilution Injection Sample/Standard Injection SamplePrep->Injection StandardDilution->Injection HPLC HPLC System (Pump, Column, Detector) Separation Chromatographic Separation HPLC->Separation Mobile Phase Detection UV or Fluorescence Detection Separation->Detection DataAcquisition Data Acquisition Software Detection->DataAcquisition PeakIntegration Peak Integration & Area Measurement DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification by HPLC.

Conclusion

The described HPLC methods are suitable for the reliable quantification of this compound in various samples. The choice between UV and fluorescence detection will depend on the required sensitivity of the assay. Proper method validation according to ICH guidelines is crucial to ensure the accuracy and reliability of the results. The provided protocols and validation data serve as a comprehensive guide for researchers and professionals in the field of pharmaceutical analysis.

References

Application Notes and Protocols for Evaluating Griseofulvic Acid Efficacy in Animal Models of Dermatophytosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dermatophytosis, a superficial fungal infection of keratinized tissues, remains a prevalent clinical concern. Griseofulvic acid, a fungistatic antibiotic, has long been a cornerstone in the systemic treatment of these infections. To facilitate the preclinical evaluation of novel formulations or combination therapies involving this compound, robust and reproducible animal models are indispensable. This document provides detailed application notes and standardized protocols for utilizing various animal models to assess the in vivo efficacy of this compound against common dermatophytes.

Featured Animal Models

Several animal species have been established as effective models for dermatophytosis, each with unique advantages. The most commonly employed and well-characterized models include the guinea pig, cat, and mouse.

  • Guinea Pig Model (Trichophyton mentagrophytes): This is the most widely used model for tinea corporis due to the reproducible nature of the infection and the clinical presentation that closely mimics human dermatophytosis.[1][2]

  • Feline Model (Microsporum canis): Cats are a natural host for M. canis, a frequent cause of tinea capitis in humans. This model is particularly relevant for studying the efficacy of antifungal agents against this specific pathogen.[3][4]

  • Mouse Model (Trichophyton rubrum): While less common, the mouse model offers the advantage of using genetically modified strains to investigate the host immune response to dermatophyte infections.

  • Rabbit Model (Trichophyton mentagrophytes): This model is particularly useful for studying onychomycosis (tinea unguium) due to the larger nail plate suitable for experimental infection and evaluation.[5]

Quantitative Data Summary

The following tables summarize the efficacy of oral this compound in different animal models based on data from cited studies.

Table 1: Efficacy of Oral Griseofulvin in the Feline Model of Microsporum canis Dermatophytosis

Treatment GroupDosageDurationClinical Resolution (Median Time)Mycological Resolution (Median Time)Reference
Griseofulvin~50 mg/kg daily16 weeks9 weeks9 weeks[3][6]
Griseofulvin + Medicated Shampoo~50 mg/kg daily16 weeks2 weeks2-4 weeks[3][6]
Untreated ControlN/A16 weeks12 weeks12 weeks[3][6]

Table 2: Efficacy of Oral Griseofulvin in the Guinea Pig Model of Trichophyton mentagrophytes Dermatophytosis

Treatment GroupDosageDurationOutcomeReference
Griseofulvin25 mg/kg daily14-28 daysCommonly used effective dose[7]
Griseofulvin25 and 100 mg/kgNot SpecifiedTherapeutic efficacy noted[7]
Topical GriseofulvinNot Specified10 daysComplete clinical and mycological cure with a deformable membrane vesicle formulation[8]

Experimental Protocols

Protocol 1: Guinea Pig Model of Tinea Corporis (Trichophyton mentagrophytes)

1. Materials:

  • Hartley guinea pigs (300-350 g)

  • Trichophyton mentagrophytes culture

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline

  • Electric clippers

  • Sterile gauze

  • Micropore tape

  • This compound formulation

  • Oral gavage needles

2. Inoculum Preparation:

  • Culture T. mentagrophytes on SDA plates at 28°C for 10-14 days.

  • Harvest conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.

  • Filter the suspension through sterile gauze to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10⁷ spores/mL using a hemocytometer.

3. Infection Procedure:

  • Anesthetize the guinea pigs.

  • Shave a 2x2 cm area on the dorsum of each animal.

  • Gently abrade the shaved skin with sterile sandpaper.

  • Apply 0.1 mL of the T. mentagrophytes spore suspension to the abraded area and spread evenly.

  • Cover the inoculated area with sterile gauze and secure with micropore tape for the first 24 hours.

4. Treatment:

  • Begin treatment 3-5 days post-infection, once lesions are visible.

  • Administer this compound orally via gavage at the desired dosage (e.g., 25 mg/kg) daily for 14-28 days.[7]

  • The control group should receive the vehicle only.

5. Efficacy Evaluation:

  • Clinical Scoring: Score the lesions daily based on erythema, scaling, and crusting on a scale of 0-3 (0=none, 1=mild, 2=moderate, 3=severe).

  • Fungal Culture (CFU Count):

    • At the end of the treatment period, euthanize the animals.

    • Excise a standardized area of skin from the infection site.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions and plate on SDA containing cycloheximide and chloramphenicol.

    • Incubate at 28°C for 5-7 days and count the number of colony-forming units (CFU).

  • Histopathology: Fix skin samples in 10% formalin, embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements in the stratum corneum.

Protocol 2: Feline Model of Dermatophytosis (Microsporum canis)

1. Materials:

  • Specific pathogen-free domestic short-haired cats

  • Microsporum canis culture

  • SDA

  • Sterile saline

  • Toothbrush for inoculation

  • This compound formulation

  • Oral administration tools

2. Inoculum Preparation:

  • Prepare a spore suspension of M. canis as described in Protocol 1, adjusting the concentration to 1 x 10⁶ spores/mL.

3. Infection Procedure:

  • Gently apply the M. canis spore suspension to the lumbar region of the cats using a sterile toothbrush to facilitate contact with the skin and hair.

  • Allow the infection to establish for 4 weeks.[3][6]

4. Treatment:

  • Administer oral this compound at a dosage of approximately 50 mg/kg daily.[3][4]

  • Treatment duration can extend up to 16 weeks or until mycological cure is achieved.[3]

5. Efficacy Evaluation:

  • Clinical Scoring: Weekly assess the severity of lesions (scaling, alopecia, erythema) using a semi-quantitative scoring system.

  • Fungal Culture:

    • Weekly, sample the infected and surrounding areas using the MacKenzie brush technique (brushing the coat with a sterile toothbrush).

    • Inoculate SDA plates with the toothbrush bristles.

    • Incubate and score fungal growth semi-quantitatively.

  • Mycological Cure: Defined as two consecutive negative fungal cultures.

Visualizations

This compound Mechanism of Action

Griseofulvin's primary mechanism of action is the disruption of mitosis in fungal cells. It binds to tubulin, interfering with the polymerization of microtubules and the formation of the mitotic spindle. This ultimately inhibits fungal cell division.[9][10][11]

griseofulvin_mechanism cluster_fungal_cell Fungal Cell griseofulvin This compound tubulin Tubulin griseofulvin->tubulin Binds to microtubules Microtubules griseofulvin->microtubules Disrupts polymerization mitotic_spindle Mitotic Spindle griseofulvin->mitotic_spindle Inhibits formation tubulin->microtubules Polymerizes into microtubules->mitotic_spindle Forms mitosis Mitosis mitotic_spindle->mitosis Essential for cell_division Cell Division mitosis->cell_division Leads to mitosis->cell_division Inhibited

Caption: Mechanism of action of this compound in fungal cells.

Experimental Workflow for Guinea Pig Model

The following diagram outlines the key steps in the guinea pig model of dermatophytosis for evaluating this compound efficacy.

guinea_pig_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_prep Animal Preparation (Shaving & Abrasion) inoculation Inoculation with *T. mentagrophytes* animal_prep->inoculation infection_dev Infection Development (3-5 days) inoculation->infection_dev treatment_group Oral Griseofulvin control_group Vehicle Control clinical_scoring Daily Clinical Scoring treatment_group->clinical_scoring fungal_culture Fungal Culture (CFU) at Endpoint treatment_group->fungal_culture histopathology Histopathology at Endpoint treatment_group->histopathology control_group->clinical_scoring control_group->fungal_culture control_group->histopathology

Caption: Experimental workflow for the guinea pig dermatophytosis model.

References

Application Notes and Protocols: Griseofulvic Acid as a Tool for Fungal Cell Cycle Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the antifungal agent Griseofulvic Acid as a powerful tool to investigate the intricacies of fungal cell cycle regulation. By disrupting microtubule dynamics, this compound serves as a specific inhibitor of mitosis, enabling detailed studies of checkpoint controls, signaling pathways, and the effects of cell cycle arrest.

Introduction to this compound

This compound is a well-established antifungal compound produced by the fungus Penicillium griseofulvum. Its primary mechanism of action involves the disruption of microtubule function, which is essential for the formation of the mitotic spindle during cell division.[1] By binding to tubulin, the protein subunit of microtubules, this compound inhibits its polymerization, leading to a dysfunctional spindle apparatus. This targeted disruption specifically arrests fungal cells in mitosis, making it an invaluable tool for cell cycle research.[1][2] Notably, this compound exhibits selective toxicity, preferentially binding to fungal tubulin over its mammalian counterparts, thus minimizing effects on host cells in experimental systems.

Mechanism of Action: Disruption of the Mitotic Spindle

This compound's utility in cell cycle studies stems from its precise interference with a critical phase of mitosis.

  • Binding to Tubulin: this compound enters fungal cells and binds directly to tubulin dimers.[1]

  • Inhibition of Microtubule Polymerization: This binding event disrupts the normal process of microtubule assembly, preventing the formation of a functional mitotic spindle.

  • Mitotic Arrest: Without a properly formed spindle, chromosomes cannot align at the metaphase plate or segregate into daughter cells, leading to an arrest in the M-phase of the cell cycle.[2]

  • Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached or improperly attached kinetochores to the mitotic spindle activates a crucial cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). This signaling pathway prevents the onset of anaphase until all chromosomes are correctly attached, thus ensuring genomic stability.

Key Applications in Fungal Cell Cycle Research

The unique properties of this compound lend themselves to several key experimental applications:

  • Cell Synchronization: By arresting a population of fungal cells at the G2/M transition, this compound allows for the synchronization of cultures. This is invaluable for studying the temporal regulation of cell cycle events.

  • Studying the Spindle Assembly Checkpoint (SAC): As a potent activator of the SAC, this compound can be used to dissect the components and regulation of this essential checkpoint pathway in various fungal species.

  • Investigating the Effects of Mitotic Arrest: Researchers can study the downstream cellular consequences of prolonged mitotic arrest, including apoptosis, changes in gene expression, and morphological alterations.

  • Screening for Novel Antifungal Drug Targets: By understanding the mechanisms of resistance or sensitivity to this compound, new targets within the fungal cell cycle machinery can be identified for the development of novel antifungal therapies.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on fungal cells.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Species

Candida SpeciesGriseofulvin MIC (µg/mL)
Candida albicans49.9 - 99.8
Candida glabrata49.9 - 99.8
Candida parapsilosis49.9 - 99.8

Table 2: Effect of Griseofulvin on β-Tubulin Gene Expression in Trichophyton rubrum

Griseofulvin ConcentrationChange in β-Tubulin Gene Expression
Dose-dependent increaseDecrease in expression
Data from a study investigating the molecular effects of griseofulvin, showing a dose-dependent decrease in the expression of the β-tubulin gene.[3]

Table 3: Mitotic Arrest in HeLa Cells Induced by Griseofulvin (for comparative purposes)

Griseofulvin Concentration (µM)% Inhibition of Proliferation (40h)% Mitotic Arrest (40h)Spindle Morphology
20~45%~35%Bipolar, nearly normal with some misaligned chromosomes
40>70%-Bipolar, but substantially disrupted microtubules
120~100%-No spindle microtubules, chromosomes in ball-shaped clusters
This data from a study on a human cell line illustrates the dose-dependent effect of griseofulvin on mitosis and spindle formation.[4] Similar dose-response studies are essential in fungal models.

Experimental Protocols

Protocol for Fungal Cell Synchronization using this compound

This protocol provides a general framework for synchronizing fungal cells in the G2/M phase. Optimization of this compound concentration and incubation time is crucial for each fungal species and strain.

Materials:

  • Fungal strain of interest (e.g., Aspergillus nidulans, Candida albicans)

  • Appropriate liquid growth medium (e.g., YPD for yeast, Sabouraud Dextrose Broth for filamentous fungi)

  • This compound stock solution (dissolved in DMSO)

  • Spectrophotometer

  • Microscope

  • Flow cytometer

  • Propidium Iodide (PI) staining solution

  • RNase A

Procedure:

  • Culture Inoculation: Inoculate a fresh liquid culture with the fungal strain and grow to early- to mid-log phase at the optimal temperature and shaking speed.

  • Determine Optimal this compound Concentration:

    • Set up a series of small-scale cultures and treat with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Incubate for a set period (e.g., one cell cycle length).

    • Observe the morphology of the cells under a microscope. Look for an increased percentage of large-budded cells (in yeast) or cells with condensed chromatin (in filamentous fungi), indicative of mitotic arrest.

    • Perform flow cytometry (as described in Protocol 5.3) to quantify the percentage of cells in the G2/M phase. The optimal concentration should yield a high percentage of G2/M arrested cells with minimal cell death.

  • Synchronization:

    • Inoculate a larger culture and grow to the desired cell density.

    • Add the predetermined optimal concentration of this compound.

    • Incubate for a duration that allows the majority of the asynchronous population to reach the G2/M block. This time will need to be optimized (e.g., 2-4 hours).

  • Verification of Synchronization:

    • Take an aliquot of the culture and analyze the cell cycle profile by flow cytometry. A synchronized culture should show a prominent peak in the G2/M phase.

    • Observe the cell morphology microscopically.

  • Release from Arrest (Optional):

    • To study the progression through the cell cycle from the G2/M boundary, the this compound can be washed out.

    • Pellet the cells by centrifugation.

    • Wash the cells twice with fresh, pre-warmed medium.

    • Resuspend the cells in fresh medium and take samples at regular time intervals for analysis (e.g., flow cytometry, gene expression analysis).

Protocol for Immunofluorescence Microscopy of Microtubules in Griseofulvin-Treated Fungal Cells

This protocol is adapted for visualizing the effects of this compound on the microtubule cytoskeleton in filamentous fungi like Aspergillus nidulans.

Materials:

  • Griseofulvin-treated and control fungal cells grown on sterile coverslips

  • Phosphate-buffered saline (PBS)

  • Formaldehyde solution (e.g., 4% in PBS)

  • Cell wall digesting enzymes (e.g., Glucanex, lyticase)

  • Methanol, pre-chilled to -20°C

  • Blocking solution (e.g., 5% skim milk in TBST)

  • Primary antibody (e.g., monoclonal anti-α-tubulin or anti-β-tubulin antibody)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Gently remove the coverslips from the culture medium.

    • Fix the cells by incubating the coverslips in 4% formaldehyde in PBS for 30 minutes at room temperature.

  • Cell Wall Digestion:

    • Wash the coverslips with PBS.

    • Incubate with a cell wall digesting enzyme solution for 1 hour to allow for antibody penetration. The specific enzymes and incubation time will need to be optimized for the fungal species.

  • Permeabilization:

    • Wash with PBS.

    • Incubate the coverslips in pre-chilled methanol for 10 minutes at -20°C.

  • Blocking:

    • Wash with PBS.

    • Incubate in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-tubulin antibody in blocking solution to the recommended concentration.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with TBST.

    • Dilute the fluorophore-conjugated secondary antibody in blocking solution.

    • Incubate with the secondary antibody solution for 1-2 hours at room temperature in the dark.

  • Nuclear Staining:

    • Wash the coverslips three times with TBST.

    • Incubate with a DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes.

  • Mounting and Visualization:

    • Wash the coverslips with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

Protocol for Flow Cytometry Analysis of Fungal Cell Cycle

This protocol describes the analysis of the fungal cell cycle using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Fungal cell culture (treated with this compound and control)

  • 70% ethanol, ice-cold

  • PBS

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1x10^7 cells by centrifugation.

  • Fixation:

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while vortexing to prevent cell clumping.

    • Fix the cells for at least 30 minutes on ice. (Cells can be stored in ethanol at -20°C for several weeks).

  • Washing:

    • Pellet the fixed cells by centrifugation (note: fixed cells may require a higher speed to pellet).

    • Carefully aspirate the ethanol supernatant.

    • Wash the cell pellet twice with PBS.

  • RNase Treatment:

    • Resuspend the cell pellet in 50 µL of RNase A solution to degrade RNA, which PI can also bind.

  • PI Staining:

    • Add 400 µL of PI staining solution to the cell suspension.

    • Incubate for 5-10 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the single-cell population.

    • Create a histogram of the PI fluorescence intensity (using a linear scale) to visualize the cell cycle distribution (G1, S, and G2/M phases).

    • Collect data for at least 10,000 single-cell events per sample.

    • Use cell cycle analysis software to quantify the percentage of cells in each phase.

Visualizations

Signaling Pathway

Fungal_Spindle_Assembly_Checkpoint Griseofulvin This compound Microtubule_Disruption Microtubule Disruption Griseofulvin->Microtubule_Disruption Unattached_Kinetochores Unattached/Improperly Attached Kinetochores Microtubule_Disruption->Unattached_Kinetochores SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Unattached_Kinetochores->SAC_Activation Mad1_Mad2 Mad1-Mad2 Complex SAC_Activation->Mad1_Mad2 recruits Bub1_Bub3_Mad3 Bub1-Bub3-Mad3 Complex SAC_Activation->Bub1_Bub3_Mad3 activates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC forms Bub1_Bub3_Mad3->MCC forms APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C inhibits Mitotic_Arrest Mitotic Arrest MCC->Mitotic_Arrest Anaphase_Inhibition Anaphase Inhibition APC_C->Anaphase_Inhibition Anaphase_Inhibition->Mitotic_Arrest

Caption: Fungal Spindle Assembly Checkpoint (SAC) activation by this compound.

Experimental Workflow: Cell Synchronization and Analysis

Griseofulvin_Workflow Start Start: Asynchronous Fungal Culture Add_Griseofulvin Add this compound (Optimized Concentration) Start->Add_Griseofulvin Incubate Incubate (Optimized Duration) Add_Griseofulvin->Incubate Synchronized_Culture Synchronized Culture (G2/M Arrest) Incubate->Synchronized_Culture Washout Washout this compound (Optional) Synchronized_Culture->Washout Analysis Analysis Synchronized_Culture->Analysis Release Release into Fresh Medium Washout->Release Time_Course Collect Samples at Time Points Release->Time_Course Time_Course->Analysis Flow_Cytometry Flow Cytometry (Cell Cycle Profile) Analysis->Flow_Cytometry Microscopy Immunofluorescence (Microtubule Morphology) Analysis->Microscopy Gene_Expression Gene Expression Analysis (e.g., qPCR) Analysis->Gene_Expression

Caption: Workflow for cell synchronization and subsequent analysis.

Logical Relationship: Mechanism of Action

Griseofulvin_Mechanism Griseofulvin This compound Tubulin Fungal Tubulin Griseofulvin->Tubulin binds to Inhibition Inhibition Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Mitotic_Spindle Functional Mitotic Spindle Microtubule_Polymerization->Mitotic_Spindle Dysfunction Dysfunction Mitosis Successful Mitosis Mitotic_Spindle->Mitosis Arrest Arrest Cell_Division Cell Division Mitosis->Cell_Division Inhibition->Microtubule_Polymerization Dysfunction->Mitotic_Spindle Arrest->Mitosis

Caption: Mechanism of this compound leading to mitotic arrest.

References

Application Notes and Protocols: Griseofulvic Acid for Inducing Aneuploidy in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvic acid, commonly known as griseofulvin, is an antifungal agent that has been extensively repurposed in experimental biology as a potent inducer of aneuploidy. Its mechanism of action involves the disruption of microtubule dynamics, which are fundamental to the proper segregation of chromosomes during cell division. By interfering with the mitotic spindle, griseofulvin serves as a valuable tool for studying the cellular mechanisms that prevent and arise from chromosome mis-segregation, and for modeling aneuploidy-related pathologies, including cancer and developmental disorders.

Griseofulvin's primary molecular target is tubulin, the protein subunit of microtubules. Unlike some other microtubule poisons that cause wholesale depolymerization, griseofulvin at lower concentrations primarily suppresses the dynamic instability of microtubules.[1][2] This dampening of the growing and shortening phases of microtubules leads to defects in the mitotic spindle, such as the formation of multipolar spindles and misaligned chromosomes.[3][4] Such defects activate the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, leading to a delay in mitosis.[5] If the defects are not corrected, cells may undergo abnormal mitotic exit, resulting in aneuploid daughter cells.[3][4]

These application notes provide a comprehensive overview of the use of griseofulvin to induce aneuploidy in both in vitro and in vivo experimental models, complete with detailed protocols and quantitative data to guide researchers in their experimental design.

Mechanism of Action: Disrupting Microtubule Dynamics

Griseofulvin exerts its aneugenic effects by binding to tubulin and interfering with the function of both spindle and cytoplasmic microtubules.[6] This interaction does not typically cause a significant depolymerization of the microtubule network at effective concentrations.[2] Instead, it kinetically suppresses the dynamic instability of the microtubules, reducing the rates and extents of their growth and shortening phases.[3][4] This subtle but critical disruption of microtubule dynamics has profound consequences for the mitotic spindle, leading to:

  • Mitotic Arrest: The disruption of microtubule function activates the spindle assembly checkpoint, leading to a cell cycle arrest at the metaphase/anaphase transition.[1][2] Key checkpoint proteins, such as Mad2 and BubR1, remain localized at the kinetochores, signaling an improper attachment of chromosomes to the spindle.[5]

  • Mitotic Abnormalities: Cells treated with griseofulvin often display a range of mitotic errors, including misaligned chromosomes, multipolar spindles, and mis-segregated chromosomes.[3][4]

  • Aneuploidy: The failure to properly segregate chromosomes during mitosis results in daughter cells with an abnormal number of chromosomes (aneuploidy).[7][8]

The following diagram illustrates the proposed signaling pathway for griseofulvin-induced aneuploidy.

Griseofulvin_Mechanism Griseofulvin Griseofulvin Tubulin Tubulin Binding Griseofulvin->Tubulin MT_Dynamics Suppression of Microtubule Dynamic Instability Tubulin->MT_Dynamics Spindle_Defects Mitotic Spindle Defects (e.g., misaligned chromosomes, multipolar spindles) MT_Dynamics->Spindle_Defects SAC Spindle Assembly Checkpoint (SAC) Activation (Mad2, BubR1) Spindle_Defects->SAC Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Aneuploidy Aneuploidy (Chromosome Mis-segregation) Mitotic_Arrest->Aneuploidy Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Aneuploidy->Apoptosis InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture HeLa Cells Cell_Seeding Seed Cells on Coverslips Cell_Culture->Cell_Seeding GF_Treatment Treat with Griseofulvin (10-40 µM for 24-48h) Cell_Seeding->GF_Treatment Fix_Stain Fixation and Immunofluorescence Staining (Tubulin, DNA) GF_Treatment->Fix_Stain Microscopy Fluorescence Microscopy Fix_Stain->Microscopy Quantify Quantify Mitotic Index & Score Abnormalities Microscopy->Quantify

References

Protocol for the Preparation of Griseofulvin Solutions in DMSO for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseofulvin is an antifungal agent that functions by disrupting the mitotic spindle of fungal cells, thereby inhibiting cell division. For in vitro studies, it is crucial to have a reliable protocol for its solubilization and application to cellular models. Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Griseofulvin. This document provides a detailed protocol for the preparation, storage, and use of Griseofulvin in DMSO for various in vitro experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for Griseofulvin when dissolved in DMSO.

ParameterValueUnitReference
Molecular Weight352.77 g/mol [1]
Solubility in DMSO (at 25°C)50mg/mL[1]
Molar Concentration at 50 mg/mL141.73mM[1]
Alternative Reported Solubility in DMSO≥10.45mg/mL
Recommended Final DMSO Concentration in Cell Culture≤0.1% (v/v)[2]
Typical In Vitro Working Concentration (Antifungal)0.14 - 0.6µg/mL[1]
Typical In Vitro Working Concentration (Anti-proliferative)20 - 40µM[2]
Stock Solution Storage Temperature-20°C
Stock Solution Stability in DMSOUp to 3months[3]

Experimental Protocols

Materials
  • Griseofulvin powder (CAS No. 126-07-8)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Cell culture medium appropriate for the experiment

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 50 mg/mL (141.73 mM) Griseofulvin Stock Solution

This protocol describes the preparation of a high-concentration stock solution of Griseofulvin in DMSO.

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing Griseofulvin: Accurately weigh the desired amount of Griseofulvin powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of Griseofulvin.

  • Dispensing DMSO: Using a calibrated pipette, add the appropriate volume of sterile DMSO to the vial containing the Griseofulvin powder. For a 50 mg/mL solution, add 1 mL of DMSO for every 50 mg of Griseofulvin.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the Griseofulvin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months[3].

Preparation of Working Solutions for In Vitro Assays

It is critical to dilute the high-concentration stock solution to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept to a minimum, ideally at or below 0.1%, to avoid solvent-induced cellular toxicity[2][4].

  • Intermediate Dilution (Optional but Recommended): To minimize pipetting errors, it is good practice to perform an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 50 mg/mL stock solution 1:100 in culture medium to obtain a 500 µg/mL intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 20 µM Griseofulvin working solution from a 141.73 mM stock, you would perform a serial dilution.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the Griseofulvin-treated samples.

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow

The following diagram illustrates the workflow for preparing Griseofulvin stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh Griseofulvin Powder add_dmso Add Sterile DMSO weigh->add_dmso e.g., 50 mg vortex Vortex to Dissolve add_dmso->vortex e.g., 1 mL aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium (Final DMSO ≤0.1%) thaw->dilute add_to_cells Add to In Vitro Assay dilute->add_to_cells dmso_control Prepare Medium with matching DMSO concentration add_control Add to Control Wells dmso_control->add_control

Caption: Workflow for preparing Griseofulvin solutions.

Signaling Pathway: Mechanism of Action

Griseofulvin's primary mechanism of action involves the disruption of microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division.

G cluster_cell Fungal Cell Griseofulvin Griseofulvin Tubulin Tubulin Dimers Griseofulvin->Tubulin Binds to Microtubule Microtubule Polymer Griseofulvin->Microtubule Disrupts Dynamics Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Forms Metaphase Metaphase Arrest Spindle->Metaphase Dysfunctional Spindle leads to Apoptosis Cell Death Metaphase->Apoptosis

Caption: Griseofulvin's mechanism of action.

References

Application Notes and Protocols: Griseofulvic Acid as a Positive Control in Antifungal Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseofulvic acid, an active metabolite of the antifungal drug griseofulvin, serves as an essential positive control in antifungal drug discovery assays, particularly those targeting dermatophytes. Its well-characterized mechanism of action and extensive historical data provide a reliable benchmark for evaluating novel antifungal compounds. Griseofulvin is a fungistatic agent that specifically disrupts the mitotic spindle in fungal cells by binding to tubulin, thereby inhibiting cell division.[1][2] This targeted action makes it an ideal control for assays investigating antimitotic compounds and for general antifungal susceptibility testing against filamentous fungi.

These application notes provide detailed protocols for utilizing this compound as a positive control in antifungal susceptibility testing based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Microtubule Disruption

Griseofulvin's primary antifungal activity stems from its ability to disrupt microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. By binding to the fungal protein tubulin, griseofulvin inhibits its polymerization into microtubules.[1] This interference leads to metaphase arrest, ultimately inhibiting fungal growth.[3] Its specificity for fungal tubulin over mammalian tubulin contributes to its therapeutic utility.

cluster_fungal_cell Fungal Cell Griseofulvin Griseofulvin Tubulin Tubulin Dimers Griseofulvin->Tubulin Binds to Microtubules Microtubules Griseofulvin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Disruption leads to FungalGrowth Fungal Growth Inhibition MitoticSpindle->FungalGrowth Leads to Normal Cell Division & Growth MetaphaseArrest->FungalGrowth

Mechanism of action of Griseofulvin.

Data Presentation: In Vitro Susceptibility of Dermatophytes to Griseofulvin

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of griseofulvin against various dermatophyte species, as determined by the CLSI M38-A broth microdilution method. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For griseofulvin and other azoles when tested against dermatophytes, the endpoint is typically read as the lowest concentration that produces prominent inhibition of growth (approximately 80% inhibition) compared to the growth control well.[4][5]

Table 1: Griseofulvin MIC Ranges for Common Dermatophytes

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)Reference(s)
Trichophyton rubrum400.32 - 5.12
Trichophyton mentagrophytes190.32 - 5.12[6]
Trichophyton tonsurans1420.125 - 16
Microsporum canis70.25 - 2[7]
Epidermophyton floccosum90.32 - 5.12[6]

Table 2: Griseofulvin MIC50 and MIC90 Values

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. These values are crucial for understanding the overall activity of a compound against a population of isolates.

Fungal SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Trichophyton rubrum401.282.56[6]
Trichophyton mentagrophytes191.282.56[6]
Trichophyton violaceum151.282.56[6]
Microsporum gypseum121.282.56[6]
Epidermophyton floccosum50<0.25 - 18[8]

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing of Dermatophytes using CLSI M38 Broth Microdilution Method

This protocol is a detailed methodology for determining the MIC of griseofulvin as a positive control against dermatophytes, adapted from the CLSI M38 standard.[9]

cluster_workflow CLSI M38 Workflow for Dermatophytes prep_culture 1. Prepare Fungal Culture (7-14 days on PDA) prep_inoculum 2. Prepare Inoculum Suspension (Adjust to 0.5 McFarland standard) prep_culture->prep_inoculum plate_setup 4. Inoculate Microtiter Plate (Add drug dilutions and inoculum) prep_inoculum->plate_setup prep_drug 3. Prepare Griseofulvin Dilutions (in RPMI-1640 medium) prep_drug->plate_setup incubation 5. Incubate Plates (28-30°C for 4-7 days) plate_setup->incubation read_mic 6. Read MICs Visually (80% growth inhibition) incubation->read_mic

CLSI M38 experimental workflow.

1. Materials:

  • Griseofulvin powder (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile, 96-well U-bottom microtiter plates

  • Dermatophyte isolates (e.g., Trichophyton rubrum, Microsporum canis)

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019)

  • Potato Dextrose Agar (PDA)

  • Sterile distilled water or saline

  • Spectrophotometer

2. Preparation of Media and Reagents:

  • RPMI-1640 Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions. Buffer to pH 7.0 with 0.165 M MOPS.

  • Griseofulvin Stock Solution: Dissolve griseofulvin powder in DMSO to a final concentration of 1600 µg/mL.[4] Store at -20°C or below.

3. Inoculum Preparation:

  • Subculture the dermatophyte isolate onto a PDA plate and incubate at 28-30°C for 7-14 days until adequate sporulation is observed.[6]

  • Harvest conidia by gently scraping the surface of the culture with a sterile, wetted cotton swab.

  • Suspend the conidia in sterile saline.

  • Allow heavy particles to settle for 3-5 minutes and transfer the upper suspension to a new sterile tube.

  • Adjust the inoculum suspension spectrophotometrically to a transmittance of 68-70% at 530 nm. This corresponds to an approximate concentration of 1-5 x 106 CFU/mL.

  • Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum density of 1-3 x 103 CFU/mL.[1]

4. Microdilution Plate Setup:

  • Prepare serial twofold dilutions of the griseofulvin stock solution in RPMI-1640 medium in a separate 96-well plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[6]

  • Dispense 100 µL of each griseofulvin dilution into the appropriate wells of the test microtiter plate.

  • Add 100 µL of the final fungal inoculum to each well.

  • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

5. Incubation:

  • Seal the plates or place them in a container with a moist towel to prevent evaporation.

  • Incubate the plates at 28-30°C.[1]

  • Read the plates visually when sufficient growth is observed in the growth control well (typically 4-7 days).

6. MIC Determination:

  • The MIC is the lowest concentration of griseofulvin that causes an ~80% reduction in turbidity (growth) compared to the growth control.[4]

Protocol 2: EUCAST E.Def 11.0 Method for Dermatophyte Susceptibility Testing

The EUCAST has also developed a standardized method for testing the susceptibility of dermatophytes. This method introduces some modifications to the CLSI protocol, such as a selective medium and spectrophotometric reading.

1. Key Differences from CLSI M38:

  • Medium: A modified test medium selective for dermatophytes is used.[2]

  • Incubation: Specific incubation times and temperatures are defined.[2]

  • Endpoint Reading: The primary endpoint is determined spectrophotometrically, providing a more objective reading.[2][10]

2. Abbreviated Protocol:

  • Inoculum Preparation: Prepare a suspension of microconidia and adjust to the specified concentration.

  • Plate Setup: Use 96-well plates with serial dilutions of griseofulvin in the EUCAST-specified medium.

  • Incubation: Incubate at the recommended temperature for the specified duration.

  • MIC Determination: Read the optical density (OD) of each well using a microplate reader. The MIC is determined as the lowest concentration showing a predefined percentage of growth inhibition (e.g., 50% or 90%) compared to the drug-free control.

Note: For a complete and detailed protocol, researchers should refer to the official EUCAST E.Def 11.0 document.

Conclusion

This compound is an indispensable tool in antifungal drug discovery, providing a robust and reproducible positive control for susceptibility assays against dermatophytes. Its well-defined fungistatic mechanism targeting microtubule assembly allows for the specific validation of assays aimed at identifying new antimitotic agents. The standardized protocols provided by CLSI and EUCAST ensure that data generated across different laboratories are comparable, facilitating the efficient evaluation and development of new antifungal therapies. The consistent use of this compound as a positive control is a cornerstone of reliable and high-quality research in the field of medical mycology.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Griseofulvin Resistance in Clinical Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Griseofulvin resistance in their experiments.

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) for Griseofulvin.

Potential Cause & Troubleshooting Steps:

  • Inaccurate Susceptibility Testing: Ensure strict adherence to standardized protocols such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution assays.[1][2][3] Variations in inoculum preparation, incubation time, and temperature can significantly impact MIC values.[4]

  • Target Modification: The fungal isolate may possess mutations in the β-tubulin gene, the target of Griseofulvin.[5] This can reduce the binding affinity of the drug.

    • Suggested Action: Perform sequencing of the β-tubulin gene to identify potential resistance-conferring mutations.

  • Increased Drug Efflux: The isolate may be overexpressing efflux pumps, which actively remove Griseofulvin from the cell.[6][7]

    • Suggested Action: Evaluate efflux pump activity using a fluorescent substrate like Rhodamine 6G. A significant decrease in intracellular fluorescence in the presence of an energy source (e.g., glucose) suggests increased efflux.

Issue 2: Isolate shows susceptibility in vitro (low MIC) but treatment fails in vivo.

Potential Cause & Troubleshooting Steps:

  • Clinical Resistance vs. Microbiological Resistance: Clinical resistance can occur despite in vitro susceptibility.[6] Host factors, drug bioavailability at the infection site, and the formation of biofilms can contribute to treatment failure.

  • Biofilm Formation: Fungal biofilms can confer tolerance to antifungal agents.

    • Suggested Action: Investigate the isolate's ability to form biofilms in vitro. Consider assays to evaluate the efficacy of Griseofulvin against the biofilm form of the fungus.

  • Drug Pharmacokinetics: Griseofulvin absorption can be variable.

    • Suggested Action: In pre-clinical animal models, ensure optimal drug administration, considering that absorption is enhanced with a high-fat meal.[8]

Issue 3: Conflicting results with combination therapy (e.g., Griseofulvin + Terbinafine).

Potential Cause & Troubleshooting Steps:

  • Strain-Specific Synergy/Antagonism: The nature of the interaction between two antifungal agents can be strain-dependent.

    • Suggested Action: Perform a checkerboard assay to systematically evaluate the interaction between Griseofulvin and the second agent against your specific isolate. This will determine if the combination is synergistic, additive, indifferent, or antagonistic.

  • Underlying Resistance Mechanisms: If the isolate possesses strong resistance mechanisms to one or both drugs, a combination may still be ineffective.

    • Suggested Action: Characterize the resistance profile of the isolate to each drug individually before proceeding with combination studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Griseofulvin resistance in dermatophytes?

A1: The primary mechanisms include:

  • Target site modification: Mutations in the β-tubulin gene can alter the drug-binding site, reducing the efficacy of Griseofulvin.[5] Griseofulvin works by disrupting the mitotic spindle through interaction with polymerized microtubules.[9][10]

  • Overexpression of efflux pumps: Fungi can increase the expression of ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, which actively pump Griseofulvin out of the cell.[6][7] In Trichophyton rubrum, the TruMDR1 and TruMDR2 genes, which encode for ABC transporters, have been shown to be overexpressed in the presence of various drugs.[7]

  • Stress response pathways: Exposure to antifungal agents can trigger cellular stress responses, leading to the upregulation of genes involved in drug efflux and detoxification.[6] Pathways involving the molecular chaperone Hsp90 and the calcineurin signaling pathway are implicated in drug tolerance.[6][11]

Q2: How can I experimentally verify if my fungal isolate is overexpressing efflux pumps?

A2: You can perform a Rhodamine 6G (R6G) efflux assay. R6G is a fluorescent substrate of many fungal efflux pumps. In this assay, cells are loaded with R6G and then the amount of dye extruded from the cells over time is measured. An increased rate of R6G efflux compared to a susceptible control strain is indicative of increased pump activity.

Q3: Are there any known inhibitors of efflux pumps that can be used to overcome Griseofulvin resistance?

A3: While the search for effective and non-toxic efflux pump inhibitors is an active area of research, some compounds have shown promise in laboratory settings. For instance, milbemycin oxime has been shown to overcome resistance to certain azoles in Trichophyton mentagrophytes by potentially inhibiting efflux pumps.[12] Further research is needed to identify specific and potent inhibitors for Griseofulvin resistance.

Q4: Is combination therapy with other antifungals a viable strategy to overcome Griseofulvin resistance?

Q5: What signaling pathways are known to be involved in Griseofulvin resistance?

A5: While direct signaling pathways that specifically regulate Griseofulvin resistance are still being fully elucidated, general stress response pathways in fungi are known to play a role in drug tolerance. The Calcium-Calcineurin signaling pathway is one such critical pathway.[11][14][15] Environmental stress, including exposure to antifungal drugs, can lead to an influx of calcium ions, activating calcineurin. Activated calcineurin can then regulate the expression of genes involved in stress adaptation, which may include efflux pumps.

Data Presentation

Table 1: In Vitro Susceptibility of Dermatophyte Isolates to Griseofulvin and Terbinafine Alone and in Combination.

Fungal IsolateGriseofulvin MIC (µg/mL)Terbinafine MIC (µg/mL)Griseofulvin in Combination (µg/mL)Terbinafine in Combination (µg/mL)Interaction
Multidrug-Resistant Isolate≥ 3≥ 4162Additive Effect
Susceptible Isolate0.25 - 2.00.03 - 2.0Not ApplicableNot ApplicableNot Applicable

Data compiled from a study on multidrug-resistant dermatophytes. The combination of 16 µg/mL Griseofulvin and 2 µg/mL Terbinafine showed an additive effect against a multidrug-resistant isolate.[13]

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (AST) of Griseofulvin

This protocol is based on the CLSI M38-A2 document for broth microdilution testing of filamentous fungi.[2][3]

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) to induce sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL in RPMI-1640 medium.[2]

  • Drug Dilution:

    • Prepare a stock solution of Griseofulvin in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of Griseofulvin in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plates at 28–30 °C for a duration appropriate for the growth of the specific dermatophyte.[2]

  • Endpoint Determination:

    • The MIC is the lowest concentration of Griseofulvin that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

Protocol 2: Rhodamine 6G (R6G) Efflux Assay

This protocol is a general guideline for assessing efflux pump activity.

  • Cell Preparation:

    • Grow the fungal isolate to the mid-logarithmic phase in a suitable liquid medium.

    • Harvest the cells by centrifugation and wash them twice with a glucose-free buffer (e.g., PBS).

  • R6G Loading:

    • Resuspend the cells in the glucose-free buffer.

    • Add Rhodamine 6G to a final concentration of 10 µM and incubate in the dark for 30-60 minutes to allow for dye uptake.

  • Efflux Initiation and Measurement:

    • Wash the cells to remove extracellular R6G.

    • Resuspend the R6G-loaded cells in buffer with and without an energy source (e.g., 2% glucose).

    • At various time points, take aliquots of the cell suspension, centrifuge to pellet the cells, and measure the fluorescence of the supernatant using a fluorometer. An increase in supernatant fluorescence over time in the presence of glucose indicates energy-dependent efflux.

Protocol 3: Gene Expression Analysis of ABC Transporters by qRT-PCR
  • RNA Extraction:

    • Expose the fungal isolate to a sub-inhibitory concentration of Griseofulvin for a defined period. Include an untreated control.

    • Harvest the mycelia and extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit) or method.[16][17]

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and appropriate primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design primers specific to the target ABC transporter genes (e.g., TruMDR1, TruMDR2) and a reference housekeeping gene (e.g., actin or GAPDH).

    • Perform qRT-PCR using a SYBR Green-based master mix.

    • Analyze the relative gene expression using the ΔΔCt method. An increase in the fold change of the target gene in the Griseofulvin-treated sample compared to the control indicates upregulation.

Protocol 4: β-Tubulin Gene Sequencing
  • Genomic DNA Extraction:

    • Culture the fungal isolate and extract high-quality genomic DNA using a suitable method or commercial kit.

  • PCR Amplification:

    • Amplify the β-tubulin gene using primers designed from conserved regions of fungal β-tubulin genes. The primers T1 and Bt2b are commonly used for dermatophytes.

  • Sequencing and Analysis:

    • Purify the PCR product and send it for Sanger sequencing.

    • Align the obtained sequence with a reference β-tubulin sequence from a susceptible strain to identify any mutations.

Visualizations

Griseofulvin_Resistance_Mechanisms cluster_0 Cellular Mechanisms of Griseofulvin Resistance Griseofulvin Griseofulvin Target β-Tubulin (Microtubule Assembly) Griseofulvin->Target Inhibits Efflux Efflux Pumps (e.g., ABC Transporters) Griseofulvin->Efflux Substrate for Resistance Resistance Target->Resistance Mutation leads to Efflux->Griseofulvin Expels Drug Efflux->Resistance Overexpression leads to

Caption: Key cellular mechanisms contributing to Griseofulvin resistance.

Experimental_Workflow cluster_1 Troubleshooting Griseofulvin Resistance Start High Griseofulvin MIC Observed AST 1. Confirm MIC with Standardized AST Protocol Start->AST EffluxAssay 2. Assess Efflux Pump Activity (Rhodamine 6G Assay) AST->EffluxAssay If MIC is confirmed high TubulinSeq 4. Sequence β-Tubulin Gene for Mutations AST->TubulinSeq If efflux is normal GeneExpression 3. Analyze Efflux Pump Gene Expression (qRT-PCR) EffluxAssay->GeneExpression If efflux is high Conclusion Identify Resistance Mechanism(s) GeneExpression->Conclusion TubulinSeq->Conclusion Signaling_Pathway cluster_2 Stress-Induced Resistance Signaling Stress Antifungal Stress (e.g., Griseofulvin) Ca_Influx Ca2+ Influx Stress->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin TranscriptionFactor Transcription Factor Activation Calcineurin->TranscriptionFactor Gene_Expression Upregulation of Stress Response Genes (e.g., Efflux Pumps) TranscriptionFactor->Gene_Expression Resistance Drug Tolerance/ Resistance Gene_Expression->Resistance

References

Griseofulvic acid assay interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with griseofulvic acid assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most common methods for the quantification of this compound are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).[1][2][3][4] UV spectrophotometry is a simpler and more cost-effective method, while HPLC offers higher specificity and sensitivity, making it suitable for complex matrices like plasma.[4][5]

Q2: At what wavelength should I measure the absorbance of this compound using a UV-Vis spectrophotometer?

A2: this compound exhibits maximum absorbance (λmax) at approximately 291-295 nm in ethanol or methanol.[2][6] Some methods have also utilized a λmax of 263.5 nm in a solvent mixture of acetone, ethanol, and 0.1N HCl.[1]

Q3: What are some common tablet excipients that have been shown not to interfere with this compound assays?

A3: Studies have shown that common pharmaceutical excipients generally do not interfere with UV-spectrophotometric and HPLC assays for griseofulvin. These include talc, starch, magnesium stearate, polyvinylpyrrolidone (PVP), gelatin, and microcrystalline cellulose.[7]

Q4: How does pH affect the stability of this compound in solution?

A4: this compound is known to be unstable at extreme pH values (below 1 or above 13).[8] For optimal stability, it is recommended to work within a pH range of 5.5 to 6.0.[9] One study showed that the solubility of griseofulvin is higher at a lower pH (0.1M HCl) compared to pH 5.8 or 7.4 phosphate buffers.[10]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in a UV-Vis spectrophotometric assay.

  • Question: My absorbance readings for this compound are fluctuating or seem inaccurate. What could be the cause?

  • Answer: Inconsistent UV-Vis spectrophotometry results can arise from several sources of interference.

    • Detergents: High concentrations of detergents, such as Sodium Dodecyl Sulfate (SDS) and Triton X-100, can cause colorimetric interference. If your experimental procedure involves cell lysis or solubilization steps using these detergents, they may be the source of the problem.

    • Solvent Composition: Ensure your solvent composition is consistent across all samples and standards. Griseofulvin's absorbance spectrum can be influenced by the solvent used.[1][2]

    • pH Instability: As this compound is unstable at extreme pH, ensure your samples and standards are maintained in a suitable buffer system if not in a neutral organic solvent.[8]

    • Particulate Matter: Insoluble particles in your sample can scatter light and lead to artificially high absorbance readings. Ensure your samples are properly dissolved and, if necessary, centrifuged or filtered before measurement.

Issue 2: Poor peak shape or resolution in an HPLC assay.

  • Question: I'm observing peak tailing, splitting, or co-elution in my this compound HPLC analysis. How can I troubleshoot this?

  • Answer: Poor chromatography can often be resolved by addressing the following:

    • Mobile Phase Composition: The mobile phase composition is critical for good separation. A common mobile phase for griseofulvin analysis is a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM sodium dihydrogen phosphate, pH 3.5).[4][5] Adjusting the ratio of organic solvent to aqueous buffer can significantly impact peak shape and retention time.

    • Column Contamination: Over time, columns can become contaminated with sample matrix components. A proper column wash protocol should be implemented between runs. If performance degrades, consider flushing the column with a strong solvent or replacing it.

    • Sample Matrix Effects: Biological samples, such as plasma, can contain components that interfere with the chromatography. A robust sample preparation method, like protein precipitation with acetonitrile, is crucial to remove these interferences.[5]

    • Leached Plasticizers: Plasticizers leached from laboratory consumables, such as PVC storage bags, can potentially interfere with assays involving biological matrices by affecting drug-protein binding.[11] While direct interference with the griseofulvin peak is not documented, it is a potential source of variability. Using glass or polypropylene labware can mitigate this risk.[11]

Quantitative Data Summary

Table 1: UV-Visible Spectrophotometry Parameters for this compound

ParameterValueSolvent/ConditionsReference
λmax295 nmEthanol[2]
λmax291 nmMethanol[6]
λmax263.5 nmAcetone:Ethanol:0.1N HCl (1:1:8)[1]
Linearity Range1-6 µg/mLEthanol[2]
Linearity Range0.5-3.5 µg/mLAcetone:Ethanol:0.1N HCl (1:1:8)[1]
Limit of Detection (LOD)0.03 µg/mLEthanol[2]
Limit of Quantification (LOQ)0.10 µg/mLEthanol[2]

Table 2: HPLC Method Parameters for this compound in Rat Plasma

ParameterValueConditionsReference
ColumnC18 reversed-phase (4.6 x 150 mm, 3.5 µm)-[4]
Mobile Phase20 mM Sodium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (55:45, v/v)-[4]
Flow Rate1.0 mL/min-[4]
DetectionFluorescence (Ex: 300 nm, Em: 418 nm)-[4]
Linearity Range10 - 2500 ng/mLRat Plasma[4]
Limit of Detection (LOD)1 ng/mLRat Plasma[4]
Limit of Quantification (LOQ)10 ng/mLRat Plasma[4]
Mean Recovery99.2%Rat Plasma[4]

Experimental Protocols

1. UV-Visible Spectrophotometric Assay for this compound in Bulk Drug

  • Instrumentation: A UV/VIS double-beam spectrophotometer is required.[2]

  • Reagents:

    • Ethanol (analytical grade)

    • This compound reference standard

  • Standard Stock Solution Preparation: Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with ethanol to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions in ethanol to achieve concentrations in the range of 1-6 µg/mL.[2]

  • Sample Preparation: Accurately weigh a quantity of the bulk drug powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with ethanol. Further dilute an aliquot to fall within the linear range of the assay.[2]

  • Measurement: Measure the absorbance of the standard and sample solutions at 295 nm against an ethanol blank.[2]

  • Quantification: Construct a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from the calibration curve.

2. HPLC Assay for this compound in Rat Plasma

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a fluorescence detector is necessary.[4][5]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Sodium dihydrogen phosphate

    • This compound reference standard

    • Internal Standard (IS), e.g., Warfarin

  • Mobile Phase Preparation: Prepare a 20 mM aqueous solution of sodium dihydrogen phosphate and adjust the pH to 3.5. The mobile phase consists of this buffer and acetonitrile in a 55:45 (v/v) ratio.[4]

  • Standard Stock Solution Preparation: Prepare stock solutions of this compound and the internal standard (e.g., warfarin) in an appropriate solvent like acetonitrile.

  • Calibration Standards: Prepare calibration standards by spiking blank rat plasma with known concentrations of this compound and a fixed concentration of the internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or standard), add 100 µL of the internal standard solution in acetonitrile.[5]

    • Vortex the mixture for 10 seconds.[5]

    • Centrifuge at 13,000 rpm for 4 minutes.[5]

    • Transfer 100 µL of the supernatant to a new tube and dilute with 100 µL of the mobile phase buffer.[5]

    • Vortex for 10 seconds and centrifuge again at 13,000 rpm for 4 minutes.[5]

    • Inject a 50 µL aliquot of the supernatant onto the HPLC column.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection: Fluorescence with excitation at 300 nm and emission at 418 nm[4]

  • Quantification: Calculate the peak area ratio of this compound to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of the unknown samples from this curve.

Visualizations

experimental_workflow_uv_vis cluster_prep Sample & Standard Preparation cluster_analysis Analysis stock Prepare Stock Solution (Griseofulvin in Ethanol) working_std Prepare Working Standards (1-6 µg/mL) stock->working_std measurement Measure Absorbance at 295 nm working_std->measurement sample_prep Prepare Sample Solution (in Ethanol) sample_prep->measurement calibration Construct Calibration Curve measurement->calibration quantification Quantify Sample Concentration calibration->quantification

Caption: Workflow for UV-Vis Spectrophotometric Assay of this compound.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (100 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 centrifuge1 Centrifuge (13,000 rpm, 4 min) vortex1->centrifuge1 supernatant1 Transfer Supernatant (100 µL) centrifuge1->supernatant1 add_buffer Add Mobile Phase Buffer (100 µL) supernatant1->add_buffer vortex2 Vortex (10s) add_buffer->vortex2 centrifuge2 Centrifuge (13,000 rpm, 4 min) vortex2->centrifuge2 inject Inject Supernatant (50 µL) centrifuge2->inject separation Chromatographic Separation (C18 Column) inject->separation detection Fluorescence Detection (Ex: 300 nm, Em: 418 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for HPLC Assay of this compound in Plasma.

troubleshooting_logic cluster_uv UV-Vis Troubleshooting cluster_hplc HPLC Troubleshooting start Inaccurate Assay Results? uv_vis UV-Vis Assay start->uv_vis hplc HPLC Assay start->hplc detergent Check for Detergent (SDS, Triton X-100) uv_vis->detergent solvent Verify Solvent Consistency uv_vis->solvent ph Check Sample pH (Avoid Extremes) uv_vis->ph particulate Ensure Sample is Fully Dissolved/ Filtered uv_vis->particulate mobile_phase Optimize Mobile Phase hplc->mobile_phase column Check for Column Contamination hplc->column matrix Improve Sample Cleanup hplc->matrix plastic Use Glass/Polypropylene Labware hplc->plastic

Caption: Troubleshooting Logic for this compound Assays.

References

Troubleshooting poor Griseofulvic Acid absorption in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering poor or variable absorption of Griseofulvic Acid (Griseofulvin) in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral absorption of Griseofulvin often poor and highly variable?

Griseofulvin's absorption is challenging primarily due to its physicochemical properties. It is practically insoluble in water and only slightly soluble in most organic solvents.[1] This poor solubility is a major rate-limiting step for its dissolution in the gastrointestinal (GI) tract, leading to low and erratic absorption.[1][2][3] The oral bioavailability can range from 25% to 70%, and this variability is influenced by numerous factors including particle size, formulation, and the presence of food.[2][4]

Q2: How significant is the particle size of Griseofulvin for its absorption?

Particle size is a critical factor. The dissolution rate of Griseofulvin in the GI tract is a key limiter of its bioavailability.[1] To counteract its poor solubility, Griseofulvin is commercially available in "microsize" (typically around 10 mcm) and "ultramicrosize" (around 2.7 mcm) crystalline forms.[1] Reducing the particle size increases the surface area available for dissolution, which generally leads to improved absorption.[5] Ultramicrosize formulations can achieve similar therapeutic effects at about half the dose of microsize formulations.[6]

Q3: What is the effect of food, particularly high-fat meals, on Griseofulvin absorption?

Administering Griseofulvin with a high-fat meal significantly enhances its absorption from the GI tract.[1][3][7][8] The presence of fats stimulates bile secretion, which helps to solubilize the lipophilic Griseofulvin, thereby improving its absorption.[4] Studies have shown that peak serum levels can be approximately twice as high when Griseofulvin is taken with food compared to fasting conditions.[7][9] Therefore, co-administration with a fatty meal or suspension in a lipid-based vehicle is strongly recommended for animal studies.[1][8]

Q4: What are the primary metabolites of Griseofulvin in common laboratory animals like rats?

Griseofulvin is primarily metabolized by the liver.[3][10] In rats, the two major metabolites found in urine are the 4- and 6-desmethyl derivatives of Griseofulvin.[2] Most of the 4-desmethylgriseofulvin appears as a glucuronide conjugate, while 6-desmethylgriseofulvin is found in its free form.[2] It is important to note that metabolism can differ between species; for instance, in rabbits and humans, 6-desmethylgriseofulvin is the predominant metabolite.[2]

Troubleshooting Guide for Poor Griseofulvin Absorption

Low and variable plasma concentrations are common hurdles in Griseofulvin animal studies. This guide provides a systematic approach to diagnosing and resolving these issues.

TroubleshootingWorkflow Start Poor/Variable Griseofulvin Plasma Concentrations Observed CheckFormulation Step 1: Review Formulation & Administration Protocol Start->CheckFormulation IsAqueous Is the vehicle a simple aqueous suspension? CheckFormulation->IsAqueous Formulation Check IsFatty Was the dose administered with a high-fat meal or vehicle? IsAqueous->IsFatty No AdvancedFormulation Step 3: Implement Advanced Formulation Strategy IsAqueous->AdvancedFormulation Yes (High Risk of Poor Absorption) CheckParticleSize Step 2: Evaluate Particle Size IsFatty->CheckParticleSize Yes IsFatty->AdvancedFormulation No (Inadequate Solubilization) IsUltramicrosize Are you using an ultramicrosize formulation? CheckParticleSize->IsUltramicrosize IsUltramicrosize->AdvancedFormulation No (Sub-optimal Dissolution) Solution Improved & Consistent Absorption Achieved IsUltramicrosize->Solution Yes (Absorption Should be Optimized) AdvancedFormulation->Solution

Caption: Troubleshooting workflow for poor Griseofulvin absorption.

Q5: My Griseofulvin plasma levels are very low. What is the first thing I should check?

First, review your formulation and administration protocol. Griseofulvin should never be administered in a simple aqueous vehicle due to its extremely low water solubility.[1][11] The most common cause of failure is inadequate solubilization in the GI tract.

  • Vehicle: Are you using an appropriate vehicle? Administration in an oil or a high-fat vehicle (like corn oil or sesame oil) is critical.[1]

  • Food: Was the compound administered with food? If using solid dosage forms, administration should coincide with a high-fat meal to enhance absorption.[7][8]

Q6: I am using a micro-sized powder. Is it necessary to switch to an ultramicrosize form?

If you are facing absorption issues, switching to an ultramicrosize form is a highly recommended and straightforward step. The smaller particle size of ultramicrosize Griseofulvin (e.g., dispersed in polyethylene glycol) provides a larger surface area, which enhances the dissolution rate and subsequent absorption.[1][6] This can lead to more reliable and uniform absorption profiles.[6]

Q7: My absorption is still suboptimal even with a high-fat vehicle and ultramicrosize powder. What advanced formulation strategies can I use?

When basic strategies are insufficient, advanced formulations designed to improve the solubility and dissolution of poorly water-soluble drugs are necessary. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the GI tract. This formulation keeps the drug in a solubilized state, presenting it to the intestinal mucosa in small droplets, which can significantly enhance absorption.[12]

  • Solid Dispersions: In this approach, Griseofulvin is dispersed in a hydrophilic carrier (e.g., polyethylene glycol (PEG) 6000 or polyvinylpyrrolidone (PVP)) at a solid state.[13] This technique can increase the dissolution rate by reducing particle size to a molecular level and improving wettability.[13]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with Griseofulvin, where the hydrophobic drug molecule is held within the cyclodextrin cavity, enhancing its aqueous solubility and dissolution.[14]

FactorsAffectingAbsorption GF Griseofulvin Powder Dissolution Dissolution in GI Fluid GF->Dissolution Absorption Absorption Across Intestinal Wall Dissolution->Absorption Plasma Systemic Circulation (Plasma Concentration) Absorption->Plasma Solubility Poor Aqueous Solubility Solubility->Dissolution Limits ParticleSize Large Particle Size (Low Surface Area) ParticleSize->Dissolution Limits Fat High-Fat Meal / Vehicle Fat->Dissolution Enhances Formulation Advanced Formulation (SEDDS, Solid Dispersion) Formulation->Dissolution Enhances

Caption: Key factors influencing Griseofulvin's absorption pathway.

Quantitative Data Summary

Table 1: Physicochemical Properties of Griseofulvin

Property Value Reference
Molecular Formula C₁₇H₁₇ClO₆ [15][16]
Molecular Weight 352.8 g/mol [15]
Appearance White or white-like crystalline powder [11][16]
Water Solubility Practically insoluble [1][11]
Organic Solvents Highly soluble in tetrachloroethane; soluble in acetone or chloroform; slightly soluble in methanol or ethanol. [11]
Melting Point 218-224 °C [11][16]

| BCS Class | Class II (Low Solubility, High Permeability) |[13][17] |

Table 2: Example Pharmacokinetic Parameters of Different Griseofulvin Formulations in Rats

Formulation (Oral Dose) Cmax (µg/mL) Tmax (hr) AUC₀₋₂₄ (µg·hr/mL) Relative Bioavailability Reference
Free Griseofulvin Suspension 1.54 ~4.0 22.36 100% (Baseline) [18]
Griseofulvin-loaded Niosomes 2.98 ~2.0 41.56 ~186% [18]
Griseofulvin SEDDS (Fasted) ~1.6 ~2.0 ~14.0 - [12]

| GRIS-PEG® Tablet (Fasted) | ~1.0 | ~4.0 | ~10.0 | - |[12] |

Note: Values are approximate and derived from different studies for illustrative purposes. Direct comparison should be made within the same study.

Experimental Protocols

Protocol 1: Preparation of an Oral Griseofulvin Suspension in a High-Fat Vehicle

This protocol describes a basic method to improve Griseofulvin absorption by using an oil-based vehicle.

Materials:

  • Ultramicrosize Griseofulvin powder

  • Corn oil (or other high-fat vehicle like sesame oil)

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Weighing scale and appropriate glassware

Methodology:

  • Calculate the required amount of Griseofulvin and corn oil for the desired concentration and total volume. For example, for a 50 mg/kg dose in a rat with a dosing volume of 5 mL/kg, the concentration would be 10 mg/mL.

  • Weigh the Griseofulvin powder accurately.

  • Levigate the powder in a mortar with a small amount of the corn oil to create a smooth, uniform paste. This step is crucial to break up any clumps and ensure good dispersion.

  • Gradually add the remaining corn oil to the paste while continuously stirring.

  • Transfer the mixture to a beaker or flask with a magnetic stir bar.

  • Stir the suspension for at least 30 minutes before dosing to ensure homogeneity.

  • Maintain stirring during the dosing procedure to prevent the drug from settling. Administer the suspension via oral gavage.

Protocol 2: Preparation of a Griseofulvin Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides an example of an advanced formulation for significantly enhancing Griseofulvin solubility and absorption.

Materials:

  • Griseofulvin powder

  • Oil phase (e.g., Oleic Acid, Capmul GMO-50)

  • Surfactant (e.g., Tween 80, Poloxamer)

  • Co-surfactant/Co-solvent (e.g., Ethanol, Propylene Glycol, Myvacet 9-45)

  • Vortex mixer

  • Water bath (optional, for warming viscous components)

Methodology:

  • Screen for a suitable oil, surfactant, and co-surfactant system by determining the solubility of Griseofulvin in various excipients.

  • Based on solubility, select the components. For example, a formulation could consist of Oleic Acid (oil), Tween 80 (surfactant), and Ethanol (co-surfactant).[19]

  • Prepare the SEDDS formulation by accurately weighing and mixing the oil, surfactant, and co-surfactant in a clear glass vial. A common ratio for the surfactant:co-surfactant mixture (Smix) is 1:1.[19]

  • Vortex the mixture until it becomes a clear, homogenous liquid. Gentle warming in a water bath (30-40°C) may be required if components are highly viscous.

  • Add the accurately weighed Griseofulvin powder to the vehicle and vortex until the drug is completely dissolved.

  • To test the self-emulsification properties, add a small amount of the final formulation to water or simulated gastric fluid under gentle agitation and observe for the spontaneous formation of a fine, milky emulsion.

  • The final, drug-loaded SEDDS formulation is administered directly via oral gavage.

Protocol 3: General Pharmacokinetic Study in Rats

This protocol outlines the key steps to assess the oral bioavailability of your Griseofulvin formulation.

Materials:

  • Sprague-Dawley or Wistar rats (e.g., male, 200-250g)

  • Your prepared Griseofulvin formulation

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes, capillaries)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • Analytical equipment (HPLC) for plasma sample analysis[20]

Methodology:

  • Animal Acclimatization: Acclimate animals for at least one week before the study.

  • Fasting: Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing: Administer a single oral dose of the Griseofulvin formulation via gavage. Record the exact time of administration and the dose volume for each animal. A typical oral dose for pharmacokinetic studies in rats is 50 mg/kg.[20]

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples into heparinized tubes. Centrifuge the blood (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Griseofulvin in the plasma samples using a validated HPLC method.[20][21]

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), to evaluate the extent and rate of absorption.

References

Stability of Griseofulvic Acid in different solvent and buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Griseofulvic Acid in various solvent and buffer systems. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in your experimental design and execution.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of this compound.

Question/Issue Answer/Troubleshooting Tip
Why is my Griseofulvin solution turning yellow? Yellowing of a Griseofulvin solution can be an indicator of degradation, particularly under alkaline conditions or upon exposure to light. It is recommended to prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil. Ensure the pH of your solution is not alkaline if not intended for forced degradation studies.
I am seeing a precipitate form in my aqueous Griseofulvin solution. What could be the cause? Griseofulvin has poor water solubility. Precipitation can occur if the concentration exceeds its solubility limit in the chosen aqueous system. Consider using a co-solvent such as methanol or ethanol to increase solubility. For buffer systems, ensure the pH is not causing the drug to precipitate. The solubility of Griseofulvin is pH-dependent and generally low in aqueous buffers.[1]
My Griseofulvin assay values are inconsistent. What are the possible reasons? Inconsistent assay values can stem from several factors: - Degradation: Griseofulvin is susceptible to degradation by hydrolysis (acidic and basic conditions), oxidation, and photolysis.[2] Ensure your samples are handled and stored under conditions that minimize these factors. - Solvent Choice: The stability of Griseofulvin can vary between solvents. Use a solvent in which Griseofulvin is known to be stable for your analytical standards and sample preparations. Methanol is a commonly used solvent.[3] - Improper Storage: Solutions should be stored at appropriate temperatures (e.g., 2-8°C) and protected from light.[4]
How can I prevent the degradation of Griseofulvin during my experiments? To minimize degradation: - Work under controlled lighting conditions or use light-protective containers. - Prepare solutions fresh whenever possible. - If using buffer systems, select a pH where Griseofulvin exhibits greater stability (near neutral, unless the experimental design requires otherwise). - For long-term storage of stock solutions, store at low temperatures (e.g., -20°C) in a suitable solvent like methanol.
What are the major degradation products of Griseofulvin? Under hydrolytic conditions (acidic and basic), the primary degradation product is this compound. In some instances, further degradation to northis compound can occur. Under photolytic conditions, dechlorogriseofulvin has been identified as a potential degradation product.[5] Biodegradation can lead to products like diethyl phthalate and carbon dioxide.[1][6]
Is Griseofulvin stable to heat? Griseofulvin is relatively stable to thermal stress. Studies have shown minimal degradation when heated at 80°C for up to 48 hours.[2] However, decomposition can occur at temperatures above its melting point (around 220°C).[7]

Quantitative Stability Data

The stability of this compound under various stress conditions has been evaluated. The following tables summarize the quantitative data from forced degradation studies.

Table 1: Forced Degradation of Griseofulvin Under Different Stress Conditions [2]

Stress ConditionTime (hours)% Drug Remained% Drug Degraded
Control 241000
Base (0.1N NaOH) 488.3611.64
859.9540.05
2440.3959.61
Acid (0.1N HCl) 491.668.34
884.0016.00
2472.8227.18
Oxidative (10% H₂O₂) 494.625.38
889.2510.75
2481.1118.89
Thermal (80°C) 4898.121.88
Photolytic 24095.234.77

Table 2: Solubility of Griseofulvin in Various Solvents

SolventSolubilityReference
WaterPoorly soluble/Insoluble[3][8]
MethanolSoluble[1][3]
EthanolSoluble[3]
DichloroformSoluble[8]
N,N-dimethylformamide (DMF)Freely soluble[2]
Phosphate Buffer (pH 7.4)1.87 mg/mL[1]
0.1 M HClLow solubility[9]

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below.

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for inducing degradation of Griseofulvin to assess the stability-indicating properties of an analytical method.

1. Acid Hydrolysis:

  • Accurately weigh powdered Griseofulvin and dissolve in 0.1N Hydrochloric Acid.

  • Keep the solution at room temperature.

  • Withdraw samples at appropriate time intervals (e.g., 4, 8, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1N Sodium Hydroxide.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

2. Base Hydrolysis:

  • Accurately weigh powdered Griseofulvin and dissolve in 0.1N Sodium Hydroxide.

  • Keep the solution at room temperature.

  • Withdraw samples at appropriate time intervals (e.g., 4, 8, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1N Hydrochloric Acid.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

3. Oxidative Degradation:

  • Accurately weigh powdered Griseofulvin and dissolve in 10% (v/v) Hydrogen Peroxide.

  • Keep the solution at room temperature.

  • Withdraw samples at appropriate time intervals (e.g., 4, 8, and 24 hours).

  • Dilute the samples with the mobile phase to a suitable concentration for analysis.

4. Thermal Degradation:

  • Place powdered Griseofulvin in a hot air oven maintained at 80°C.

  • Collect samples after a specified period (e.g., 48 hours).

  • Allow the samples to cool to room temperature.

  • Prepare a solution of the heat-treated sample in a suitable solvent (e.g., methanol) for analysis.

5. Photolytic Degradation:

  • Expose powdered Griseofulvin to a combination of white fluorescent light (1.2 million lux hours) and near UV fluorescent light (200 watt-hours/m²).

  • Collect samples after a specified duration (e.g., 10 days).

  • Prepare a solution of the photo-degraded sample in a suitable solvent for analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Griseofulvin and its degradation products.[2]

  • Column: Shiseido C18 (250 mm × 4.6 mm i.d., 5µm)

  • Mobile Phase: Methanol and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/minute

  • Detection: UV at 291 nm

  • Temperature: Ambient

  • Injection Volume: 20 µL

Visualizations

The following diagrams illustrate the key factors influencing the stability of this compound and a general workflow for its stability testing.

Griseofulvin_Stability_Factors cluster_factors Influencing Factors Griseofulvin This compound Degradation Degradation Griseofulvin->Degradation pH pH (Acidic/Alkaline) pH->Degradation Solvent Solvent System Solvent->Degradation Light Light Exposure Light->Degradation Temperature Temperature Temperature->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation

Factors influencing this compound stability.

Stability_Testing_Workflow start Start: Griseofulvin Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress analysis Stability-Indicating HPLC Analysis stress->analysis data Data Interpretation (% Degradation, Impurity Profile) analysis->data end End: Stability Assessment data->end

References

Minimizing off-target effects of Griseofulvic Acid in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Griseofulvic Acid (Griseofulvin) in cellular models while minimizing its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound primarily acts by disrupting microtubule dynamics. It binds to tubulin, interfering with the formation and function of the mitotic spindle, which ultimately leads to an arrest of the cell cycle in the G2/M phase.[1][2][3] This disruption of microtubule function is the basis for its antifungal activity and its investigation as a potential anti-cancer agent.

Q2: What are the known off-target effects of this compound in mammalian cells?

The most commonly reported off-target effects in mammalian cellular models include:

  • Hepatotoxicity: this compound is metabolized by the liver, and in some cases, can lead to the production of toxic intermediates. This can manifest as cholestatic hepatitis and may involve interactions with cytokeratin intermediate filaments K8 and K18.[4][5]

  • Cell Cycle Arrest: While G2/M arrest is an on-target effect in cancer cells, it can be an undesired off-target effect in non-cancerous cell models.

  • Activation of Signaling Pathways: this compound has been shown to activate the p53 tumor suppressor pathway and can also influence the NF-κB and Wnt/β-catenin signaling pathways.[1][2]

  • Porphyria Induction: It can interfere with porphyrin metabolism by inhibiting ferrochelatase, which can trigger attacks of acute porphyria in susceptible models.[4]

Q3: At what concentrations are off-target effects typically observed?

The concentration at which off-target effects become significant can vary depending on the cell line and the specific effect being measured. However, cytotoxic and anti-proliferative effects in many cancer cell lines are often observed in the low micromolar range. It is crucial to determine the IC50 value for your specific cell model to distinguish between desired anti-mitotic effects and general cytotoxicity. For instance, the mitotic IC50 in HeLa cells has been reported to be around 20 μM.[6]

Troubleshooting Guide

Problem: I am observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound.

  • Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to this compound. Some cell lines may be inherently more susceptible to its cytotoxic effects.

  • Solution 1: Perform a dose-response curve to determine the IC50 value for your specific cell line. This will help you identify a working concentration that is effective for your intended assay without causing excessive cell death. The table below provides a summary of reported IC50 values in various cell lines.

  • Possible Cause 2: Off-Target Effects. The observed cytotoxicity may be due to off-target effects rather than the intended disruption of microtubule dynamics.

  • Solution 2: To differentiate between on-target and off-target effects, you can use control compounds. For example, use other microtubule-targeting agents like paclitaxel or vinca alkaloids to see if they produce a similar phenotype. Additionally, assess markers of apoptosis and cell stress to understand the mechanism of cell death.

Problem: I am having issues with the solubility of this compound in my cell culture medium.

  • Possible Cause: this compound has poor water solubility.[7][8]

  • Solution: Prepare a stock solution in an appropriate solvent like DMSO. When diluting the stock solution into your aqueous cell culture medium, ensure thorough mixing to prevent precipitation. The final concentration of the solvent in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Problem: My experimental results with this compound are inconsistent.

  • Possible Cause 1: Compound Stability. The stability of this compound in your experimental conditions might be a factor.

  • Solution 1: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 2: Cell Culture Conditions. Variations in cell density, passage number, or serum concentration can influence cellular responses to drug treatment.

  • Solution 2: Standardize your cell culture protocols. Ensure that cells are seeded at a consistent density and used within a specific passage number range for all experiments.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines, providing a reference for concentration selection in your experiments.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer20[1]
MCF-7Breast Cancer17 ± 2[1]
NCI-H446Small-cell Lung Cancer24.58 ± 1.32[1]
SCC114Oral Squamous Cell Carcinoma35[9][10]
JKT-1Testicular Germ Cell Tumor53 ± 1.7[1]
KMS 18Multiple Myeloma9[1]
U-266Multiple Myeloma18[1]
OPM-2Multiple Myeloma45[1]
RPMI-8226Multiple Myeloma26[1]
SU-DHL-4Lymphoma22[1]
RajiLymphoma33[1]
OCI-Ly 8Lymphoma30[1]
RAW 264.7Leukemia28[1]
CLLLeukemia80[1]

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • This compound stock solution (in DMSO)

  • Control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare tubulin solution in G-PEM buffer to the desired concentration (e.g., 11 µM).[6]

  • Add varying concentrations of this compound or control compounds to the wells of the 96-well plate. Include a vehicle control (DMSO).

  • Add the tubulin solution to each well.

  • Initiate polymerization by incubating the plate at 37°C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) to monitor the kinetics of microtubule polymerization.

  • Plot absorbance versus time to visualize the effect of this compound on tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in cells treated with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Cellular Model dose_response Dose-Response Experiment (Determine IC50) prep_cells->dose_response prep_griseo Prepare this compound Stock prep_griseo->dose_response treat_cells Treat Cells with Selected Concentrations dose_response->treat_cells cell_viability Cell Viability Assay (e.g., MTT) treat_cells->cell_viability microtubule_assay Microtubule Polymerization Assay treat_cells->microtubule_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treat_cells->cell_cycle_assay off_target_assay Off-Target Effect Assay (e.g., Hepatotoxicity) treat_cells->off_target_assay analyze_data Analyze and Interpret Data cell_viability->analyze_data microtubule_assay->analyze_data cell_cycle_assay->analyze_data off_target_assay->analyze_data minimize_effects Strategies to Minimize Off-Target Effects analyze_data->minimize_effects

Caption: Experimental workflow for studying this compound.

signaling_pathway cluster_microtubule Microtubule Dynamics cluster_off_target Off-Target Effects Griseofulvin This compound Tubulin Tubulin Griseofulvin->Tubulin Binds to p53 p53 Activation Griseofulvin->p53 NFkB NF-κB Pathway Inhibition Griseofulvin->NFkB Hepatotoxicity Hepatotoxicity Griseofulvin->Hepatotoxicity Microtubule Microtubule Instability Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis p53->Apoptosis NFkB->Apoptosis

Caption: Signaling pathways affected by this compound.

References

Griseofulvic acid degradation pathways and byproducts in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the in vitro degradation of griseofulvic acid. The information is designed to assist in the design, execution, and interpretation of forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in vitro?

A1: this compound is susceptible to degradation under various stress conditions, primarily through hydrolysis (acidic and basic), oxidation, and photolysis. Thermal degradation has also been observed, though the drug is relatively stable at high temperatures.[1][2]

Q2: What are the major degradation byproducts of this compound?

A2: The principal identified degradation products include:

  • This compound (or 2'-demethylgriseofulvin): Formed under acidic hydrolysis.[3][4]

  • Northis compound: Results from the hydrolysis of this compound under basic conditions.[3]

  • Dechlorogriseofulvin: Has been identified as a major impurity in commercial drug substance samples.[5]

  • Under strong acidic conditions, a dimerized form of griseofulvin has also been reported.[4]

  • Oxidative degradation with potassium permanganate can yield a phenolic monobasic acid (C9H9O5Cl) and another monobasic acid (C14H15O7Cl) .[3]

Q3: Which analytical technique is most suitable for studying this compound degradation?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and validated method for the analysis of this compound and its degradation products.[1][6][7] It allows for the effective separation and quantification of the parent drug from its byproducts, making it ideal for stability-indicating assays.

Q4: What are typical stress conditions for forced degradation studies of this compound?

A4: Based on published studies, the following conditions are commonly employed:

  • Acid Hydrolysis: 0.1N to 1N HCl at room temperature or elevated temperatures (e.g., 80°C).[1]

  • Base Hydrolysis: 0.1N to 1N NaOH at room temperature.[1]

  • Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating at temperatures ranging from 60°C to 80°C.[1]

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and/or fluorescent light.[1]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No significant degradation observed under stress conditions. 1. Stress conditions are too mild (concentration, temperature, or duration).2. Griseofulvin is stable under the applied conditions.3. Incorrect preparation of stressor solutions.1. Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature).2. Extend the duration of the stress study.3. Verify the preparation and concentration of all stress-inducing reagents.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time.
Poor resolution between this compound and degradation peaks in HPLC. 1. Inappropriate mobile phase composition.2. Incorrect column selection.3. Suboptimal flow rate or column temperature.1. Optimize the mobile phase by adjusting the solvent ratio or pH.2. Use a different stationary phase (e.g., C18, C8).3. Adjust the flow rate and/or column temperature to improve separation.
Inconsistent or non-reproducible degradation results. 1. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure).2. Instability of degradation products.3. Inconsistent sample preparation.1. Ensure precise control over all experimental parameters.2. Analyze samples immediately after degradation or store them under conditions that prevent further change.3. Standardize the sample preparation protocol.
Mass balance issues (sum of parent drug and byproducts is not close to 100%). 1. Some degradation products are not detected by the analytical method (e.g., lack a chromophore).2. Formation of volatile byproducts.3. Co-elution of peaks.1. Use a universal detector like a mass spectrometer (MS) in conjunction with UV to identify all byproducts.2. Employ techniques like headspace GC-MS to analyze for volatile compounds.3. Re-optimize the chromatographic method to ensure the separation of all components.

Quantitative Data Summary

The following tables summarize the percentage of this compound degradation observed under different stress conditions as reported in various studies.

Table 1: Degradation of Griseofulvin Under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% DegradationReference
Acid Hydrolysis 0.1N HCl4 hoursRoom Temp.8.34[3]
0.1N HCl8 hoursRoom Temp.Not Specified[3]
0.1N HCl24 hoursRoom Temp.Not Specified[3]
Base Hydrolysis 0.1N NaOH4 hoursRoom Temp.11.64[3]
0.1N NaOH8 hoursRoom Temp.40.05[3]
0.1N NaOH24 hoursRoom Temp.59.61[3]
Oxidative Degradation 10% H₂O₂24 hoursRoom Temp.Not Specified[3]
Thermal Degradation Heat2 days80°CNot Specified[3]
Photolytic Degradation White Fluorescent & UV Light10 daysNot SpecifiedNot Specified[3]

Note: "Not Specified" indicates that the study mentioned degradation occurred but did not provide a specific percentage in the cited text.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and a 1N HCl solution. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After the specified time, neutralize the solution with an equivalent amount of 1N NaOH.

  • Base Hydrolysis: Mix equal volumes of the stock solution and a 1N NaOH solution. Keep the mixture at room temperature for a specified period. Neutralize with an equivalent amount of 1N HCl.

  • Oxidative Degradation: Mix equal volumes of the stock solution and a 30% H₂O₂ solution. Keep the mixture at room temperature for a specified period.

  • Thermal Degradation: Keep the solid drug powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, heat the stock solution under reflux.

  • Photolytic Degradation: Expose the stock solution to direct sunlight and/or UV light (in a UV chamber) for a specified duration.

3. Sample Analysis:

  • After the stress period, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples, along with a non-stressed control sample, using a validated stability-indicating RP-HPLC method.

Protocol 2: RP-HPLC Method for Analysis of this compound and its Degradation Products

This protocol provides a typical starting point for developing an RP-HPLC method. Optimization will likely be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) or acetonitrile, methanol, and a buffer (e.g., phosphate buffer pH 3.0).[1]

  • Flow Rate: 1.0 - 1.5 mL/min.[1]

  • Detection Wavelength: 254 nm or 291 nm.[1][7]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at 25°C.[1]

Visualizations

Griseofulvin_Degradation_Pathways Griseofulvin Griseofulvin Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Griseofulvin->Acid_Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Griseofulvin->Oxidation Photolysis Photolysis (UV/Visible Light) Griseofulvin->Photolysis Thermal Thermal Stress Griseofulvin->Thermal Griseofulvic_Acid This compound (2'-demethylgriseofulvin) Acid_Hydrolysis->Griseofulvic_Acid Dimer Dimerized Griseofulvin Acid_Hydrolysis->Dimer Strong Acid Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Norgriseofulvic_Acid Northis compound Base_Hydrolysis->Norgriseofulvic_Acid Oxidative_Products Oxidative Byproducts Oxidation->Oxidative_Products Photolytic_Products Photolytic Byproducts Photolysis->Photolytic_Products Thermal_Products Thermal Byproducts Thermal->Thermal_Products Griseofulvic_Acid->Base_Hydrolysis

Caption: In vitro degradation pathways of this compound.

Experimental_Workflow Start Start: Griseofulvin Sample Forced_Degradation Forced Degradation (Stress Studies) - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal - Photolysis Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis RP-HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis - Peak Identification - Quantification - Mass Balance HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Enhancing Griseofulvin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Griseofulvin formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Formulation & Bioavailability Enhancement

QuestionAnswer & Troubleshooting
Why is the in vivo efficacy of my Griseofulvin formulation low and variable? Griseofulvin is a BCS Class II drug, meaning it has high permeability but low aqueous solubility. This poor solubility is a primary reason for its low and erratic oral bioavailability.[1][2] To improve this, consider reformulating using techniques that enhance solubility and dissolution rate.
What are the most effective formulation strategies to improve Griseofulvin's bioavailability? Several strategies have proven effective: • Nanotechnology: Reducing particle size to the nano-range increases the surface area for dissolution. Methods include milling, high-pressure homogenization, and creating nanocrystals.[1][2] • Lipid-Based Formulations: These can keep the drug in a solubilized state in the GI tract.[3] Examples include Niosomes, Self-Emulsifying Drug Delivery Systems (SEDDS), and Solid Lipid Nanoparticles (SLNs).[4] • Solid Dispersions: Dispersing Griseofulvin in a hydrophilic carrier can enhance its dissolution.[5][6] • Complexation: Using agents like beta-cyclodextrin can increase solubility.[7]
My lipid-based formulation is not showing the expected improvement in bioavailability. What could be the issue? Several factors could be at play: • Incomplete in vivo dispersion: The formulation may not be forming a stable emulsion or micellar solution in the gut. In vitro dispersion tests in biorelevant media (FaSSGF, FaSSIF) can help diagnose this.[3] • Drug precipitation: The drug may be precipitating out of the lipid vehicle upon dilution in the GI tract. Incorporating precipitation inhibitors can help maintain a supersaturated state.[3] • Food effect: Griseofulvin absorption is significantly enhanced by fatty meals.[8][9] Ensure your in vivo protocol accounts for this. Administering the formulation with a high-fat meal can improve absorption.
I'm observing inconsistent results between different batches of my solid dispersion formulation. This could be due to variability in the amorphous state of the drug. • Characterization is key: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of each batch. • Stability issues: Amorphous solid dispersions can be physically unstable and recrystallize over time. Conduct stability studies under controlled temperature and humidity to ensure consistency.

2. In Vivo Study Conduct & Troubleshooting

QuestionAnswer & Troubleshooting
What animal model is most appropriate for Griseofulvin bioavailability studies? Rats (Sprague Dawley)[4], mice[10], and dogs (Beagle)[11] have all been successfully used. The choice depends on the specific research question and available resources.
I'm observing high inter-animal variability in my pharmacokinetic data. This is a known issue with Griseofulvin due to its poor solubility and food effects.[12] • Standardize feeding conditions: Fasting or providing a standardized high-fat meal before dosing is critical.[11] • Control dosing procedure: Ensure accurate and consistent administration of the formulation. For oral gavage, check for proper placement and potential regurgitation.
Are there any known toxicities associated with Griseofulvin in animal models? Yes, hepatotoxicity has been reported, especially with long-term or high-dose administration.[8][13] It is recommended to monitor liver function markers (ALT, AST) in chronic studies.[8] Idiosyncratic toxicity has been noted in cats.[8]
What are the key pharmacokinetic parameters to measure for Griseofulvin? The primary parameters are Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), which reflects the extent of absorption.[4][14]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters from various studies, demonstrating the impact of different formulation strategies on the bioavailability of Griseofulvin.

Table 1: Niosomal Formulation vs. Plain Griseofulvin in Rats [4][14]

FormulationCmax (µg/mL)AUC0-24 (µg/mL·h)
Plain Griseofulvin1.5422.36
Griseofulvin Niosomes2.9841.56

Table 2: Lyophilized Dry Emulsion (LDE) vs. Immediate Release (IR) Tablet in Humans (Fasted) [15][16]

FormulationCmax (Relative to IR)AUC (Relative to IR)Tmax (h, reduction)
LDE Tablet> 2 times higher65-77% larger> 3

Table 3: Subcutaneous Nano- and Microcrystals vs. Oral Dosing in Mice [10]

Administration RouteBioavailability (%)
Oral (p.o.)17
Subcutaneous (s.c.)60-100

Table 4: HP-γ-Cyclodextrin Complex vs. Griseofulvin in Dogs [11]

FormulationCmax (µg/mL)AUC0-12 (µg·h/mL)t1/2 (h)
Griseofulvin0.521.550.81
Griseofulvin-HP-γ-CD Complex0.722.751.56

Experimental Protocols

1. Preparation of Griseofulvin-Loaded Niosomes (Thin Film Hydration Method) [4][14]

  • Lipid Film Formation: Dissolve Span 60, cholesterol, and dicetyl phosphate in a specific molar ratio in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) containing the dissolved Griseofulvin by rotating the flask at a controlled temperature above the lipid phase transition temperature.

  • Vesicle Formation: The hydration process results in the spontaneous formation of multilamellar niosomal vesicles.

  • Sonication (Optional): To reduce the size of the niosomes and obtain a more uniform size distribution, the suspension can be sonicated.

2. In Vivo Pharmacokinetic Study in Rats [4]

  • Animal Model: Use male albino rats (e.g., Sprague Dawley strain), weighing 150-200g.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., control, plain drug suspension, test formulation). A typical group size is 5-6 animals.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the Griseofulvin formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., from the retro-orbital plexus or tail vein) into heparinized tubes at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Analysis: Analyze the concentration of Griseofulvin in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.

Visualizations

Griseofulvin_MOA Griseofulvin Griseofulvin Tubulin Fungal Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubule Polymerization Griseofulvin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Mitosis Fungal Cell Mitosis Mitotic_Spindle->Mitosis Arrests at Metaphase Cell_Division Fungal Cell Division Mitosis->Cell_Division Inhibits Fungistatic_Effect Fungistatic Effect Cell_Division->Fungistatic_Effect Leads to

Caption: Mechanism of action of Griseofulvin.

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVivo In Vivo Study cluster_Analysis Analysis Formulation_Dev Formulation Development (e.g., Niosomes, SEDDS) In_Vitro_Char In Vitro Characterization (Size, Entrapment, Dissolution) Formulation_Dev->In_Vitro_Char Animal_Model Animal Model Selection & Acclimatization In_Vitro_Char->Animal_Model Optimized Formulation Dosing Dosing (Oral Gavage) Animal_Model->Dosing Blood_Sampling Blood Sampling (Time Points) Dosing->Blood_Sampling Plasma_Analysis Plasma Sample Analysis (HPLC) Blood_Sampling->Plasma_Analysis Plasma Samples PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis Bioavailability_Conclusion Conclusion on Bioavailability Enhancement PK_Analysis->Bioavailability_Conclusion Data Interpretation

Caption: Workflow for assessing Griseofulvin bioavailability.

References

Validation & Comparative

Revolutionizing Antifungal Therapy: A Comparative Analysis of Novel Griseofulvic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent battle against fungal infections, the emergence of drug-resistant strains necessitates the development of novel therapeutic agents. Griseofulvin, a long-standing antifungal drug, continues to be a scaffold of interest for the synthesis of new, more potent analogs. This guide offers a comprehensive comparison of the antifungal activity of recently developed Griseofulvic Acid analogs, presenting key experimental data to inform researchers, scientists, and drug development professionals in the field of mycology.

Comparative Antifungal Activity

The minimum inhibitory concentration (MIC) is a critical measure of an antifungal agent's efficacy. The following tables summarize the in vitro antifungal activity of novel this compound analogs against clinically relevant fungal pathogens, alongside the parent compound and standard antifungal agents for comparison.

Table 1: Antifungal Activity of New Griseofulvin Derivatives against Various Micromycetes

CompoundAspergillus fumigatus MIC (mg/mL)Trichoderma viride MIC (mg/mL)
Griseofulvin >0.06>0.06
New Analog 15 0.0550.0075
Ketoconazole 0.2-0.40.1-0.3
Bifonazole 0.1-0.20.05-0.1

Data synthesized from a study evaluating forty-two new Griseofulvin derivatives.[1][2]

Table 2: Antifungal Activity of Griseofulvin Nanocomposite against Candida Species

CompoundCandida parapsilosis MIC (µg/mL)Candida tropicalis MIC (µg/mL)Candida albicans MIC (µg/mL)
Griseofulvin 49.999.849.9
Griseofulvin-Nanocomposite 6.2412.486.24

Data from a study on a green biopolymer-based Griseofulvin nanocomposite.[3][4]

Mechanism of Action: Disrupting Fungal Mitosis

Griseofulvin and its analogs exert their antifungal effect by disrupting the mitotic spindle of fungal cells.[5] This is achieved through binding to tubulin, the protein subunit of microtubules, which are essential for chromosome segregation during cell division. This interference with microtubule function leads to mitotic arrest and ultimately inhibits fungal proliferation.

cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_downstream_consequences Downstream Consequences Griseofulvin_Analog Griseofulvin Analog Tubulin Fungal Tubulin Griseofulvin_Analog->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Spindle_Defect Defective Mitotic Spindle Microtubule_Disruption->Mitotic_Spindle_Defect Vesicle_Transport_Inhibition Inhibition of Vesicle Transport Microtubule_Disruption->Vesicle_Transport_Inhibition Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Defect->Mitotic_Arrest Inhibition_of_Hyphal_Growth Inhibition of Hyphal Growth Vesicle_Transport_Inhibition->Inhibition_of_Hyphal_Growth Fungistatic_Effect Fungistatic/ Fungicidal Effect Mitotic_Arrest->Fungistatic_Effect Inhibition_of_Hyphal_Growth->Fungistatic_Effect

Caption: Signaling pathway of Griseofulvin analogs' antifungal activity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Start Start Prepare_Drug_Dilutions Prepare serial dilutions of Griseofulvin analogs and control drugs in a 96-well microtiter plate. Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare a standardized fungal inoculum suspension according to CLSI guidelines. Prepare_Drug_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate the microtiter plate with the fungal suspension. Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at the appropriate temperature and duration for the fungal species. Inoculate_Plate->Incubate Read_MIC Determine the MIC by visual inspection or spectrophotometrically. Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

Protocol:

  • Preparation of Antifungal Agents: Stock solutions of Griseofulvin analogs and control drugs (e.g., Griseofulvin, Ketoconazole, Amphotericin B) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 with MOPS buffer). The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A standardized inoculum suspension is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL) according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculation: Each well of the microtiter plate is inoculated with 100 µL of the fungal suspension, resulting in a final volume of 200 µL.

  • Incubation: The plates are incubated at a temperature and for a duration suitable for the specific fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well (containing no drug). This can be assessed visually or by using a microplate reader.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of the antifungal compounds on mammalian cells, providing an indication of their potential toxicity.

Protocol:

  • Cell Seeding: Mammalian cells (e.g., HeLa, Vero) are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Griseofulvin analogs. A control group with no compound and a solvent control are also included. The plates are then incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The presented data highlights the potential of novel this compound analogs as potent antifungal agents, with some derivatives demonstrating significantly lower MIC values than the parent compound and even established antifungal drugs. The primary mechanism of action remains consistent with the disruption of fungal microtubule function. Further in vivo studies are warranted to evaluate the efficacy and safety of these promising analogs for potential clinical applications. The development of new Griseofulvin derivatives represents a promising avenue in the ongoing search for more effective treatments for fungal infections.

References

Navigating Antifungal Resistance: A Comparative Guide to Griseofulvic Acid Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates a deeper understanding of the interactions between existing and novel antifungal agents. This guide provides a comparative analysis of cross-resistance and synergistic effects between the established antifungal, Griseofulvic Acid, and other major antifungal classes. The data presented herein is intended to inform research and development efforts in the pursuit of more durable and effective antifungal therapies.

Executive Summary

This compound, a fungistatic agent that disrupts fungal mitosis by interfering with microtubule function, exhibits a unique mechanism of action compared to other major antifungal classes.[1] This distinction suggests a low probability of cross-resistance with agents that target the cell membrane (polyenes and azoles) or cell wall synthesis (echinocandins). While direct experimental data on cross-resistance is limited, studies on combination therapy indicate that this compound can act synergistically with other antifungals, potentially offering a strategy to overcome resistance and enhance efficacy. This guide summarizes the available quantitative data on these interactions, details the experimental protocols used to generate this data, and visualizes the underlying mechanisms and workflows.

Synergistic and Additive Interactions

In vitro studies have demonstrated that this compound can enhance the activity of other antifungal agents, leading to synergistic or additive effects. This is particularly evident in combinations with terbinafine against dermatophytes and miconazole against Candida species.

This compound and Terbinafine against Dermatophytes

A study by Lana et al. investigated the in vitro interaction of this compound (GF) and Terbinafine (TF) against clinical isolates of dermatophytes. The combination demonstrated an additive effect, suggesting that targeting both microtubule function (Griseofulvin) and ergosterol biosynthesis (Terbinafine) can be a more effective strategy against these fungi.[2]

Table 1: In Vitro Additive Effect of this compound (GF) and Terbinafine (TF) against Dermatophytes

Fungal Isolate (Multidrug-Resistant)MIC of GF alone (µg/mL)MIC of TF alone (µg/mL)MIC of GF in Combination (µg/mL)MIC of TF in Combination (µg/mL)Interaction
T. mentagrophytes (TME 16)>324162Additive

Source: Lana et al.

A clinical trial by Singh et al. (2019) however, found that the addition of griseofulvin to terbinafine did not significantly increase the effectiveness of terbinafine in treating dermatophytosis in a recent epidemic in India, suggesting that in vitro synergy may not always translate to clinical superiority in all patient populations or with all strains.[3][4] Another clinical trial by Efficacy and Safety of Oral Terbinafine with Itraconazole or Griseofulvin Combination Therapy in the Management of Dermatophytosis (2022) reported a lower clinical cure rate for the terbinafine with griseofulvin combination compared to terbinafine with itraconazole.[5]

This compound and Miconazole against Candida Species

Research by Zarei Mahmoudabadi et al. demonstrated a synergistic interaction between this compound and the azole antifungal, miconazole, against various Candida species.[6][7] This synergy is notable as it combines a microtubule inhibitor with an ergosterol biosynthesis inhibitor, suggesting a multi-pronged attack on the fungal cell.[6]

Table 2: In Vitro Synergistic Effect of this compound (G) and Miconazole (M) against Candida Species

Candida SpeciesMIC of M alone (mg/L)MIC of G alone (mg/L)MIC of M in Combination (mg/L)MIC of G in Combination (mg/L)Fractional Inhibitory Concentration (FIC) IndexInteraction
C. albicans18.2 (mean)44.9 (mean)6.720<0.82Synergistic
C. tropicalis--1320<0.75Synergistic
C. pseudotropicalis--4.920<0.86Synergistic
C. parapsilosis--14.220<0.79Synergistic

Source: Zarei Mahmoudabadi et al.[6]

Cross-Resistance Profile

Due to its distinct mechanism of action targeting microtubule assembly, this compound is not expected to exhibit cross-resistance with antifungal agents that have different cellular targets.

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol in the fungal cell membrane, leading to pore formation and cell death. Resistance to polyenes is often associated with alterations in membrane sterol composition.[8] Given that this compound does not interact with the cell membrane, cross-resistance is unlikely. However, there is a lack of direct experimental studies testing this compound against well-characterized polyene-resistant isolates.

  • Azoles (e.g., Fluconazole, Miconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. Resistance can arise from mutations in the target enzyme or overexpression of efflux pumps. While there is no evidence of cross-resistance, the synergistic effect observed with miconazole suggests that this compound could be a valuable partner in combination therapy against azole-susceptible and potentially some azole-resistant strains.

  • Echinocandins (e.g., Caspofungin): This class of antifungals inhibits the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall. Resistance is typically conferred by mutations in the FKS genes, which encode the glucan synthase enzyme.[9] As this compound's target is intracellular and unrelated to cell wall biosynthesis, cross-resistance is not anticipated. To date, no studies have been identified that specifically investigate the activity of this compound against echinocandin-resistant fungi.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a fundamental measure of antifungal susceptibility. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of the antifungal agents in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: Dispense serial two-fold dilutions of the antifungal agents into 96-well microtiter plates containing a growth medium (e.g., RPMI 1640).[10]

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).[10]

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[10]

  • Reading of Results: Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density. The MIC is the lowest drug concentration that shows no visible growth or a significant reduction in growth compared to the control.[10]

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.

Protocol: Checkerboard Microdilution Assay

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of drug concentrations. Serially dilute Drug A horizontally and Drug B vertically. The final plate will contain wells with each drug alone, as well as all possible combinations of the two drugs.

  • Inoculation: Inoculate all wells with a standardized fungal suspension as described for the MIC assay.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The interaction is then quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.

Calculation of the Fractional Inhibitory Concentration (FIC) Index:

The FIC Index is calculated using the following formula:

FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[11][12][13]

The results are interpreted as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4[14]

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for synergy testing and the proposed mechanism of action for the synergistic combination of this compound and Miconazole.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Antifungal Stock Solutions (Drug A & Drug B) C Create 2D Dilution Matrix in 96-well Plate A->C B Prepare Standardized Fungal Inoculum D Inoculate all wells with Fungal Suspension B->D C->D E Incubate Plate (e.g., 35°C, 24-48h) D->E F Determine MIC of each drug alone and in combination E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Interpret Interaction: Synergy, Additive, or Antagonism G->H

Caption: Workflow of a checkerboard assay for antifungal synergy testing.

Synergistic_Mechanism cluster_fungal_cell Fungal Cell Microtubules Microtubules CellDivision Mitosis / Cell Division Microtubules->CellDivision Essential for Ergosterol Ergosterol Biosynthesis (Lanosterol 14-α-demethylase) MembraneIntegrity Cell Membrane Integrity Ergosterol->MembraneIntegrity Essential for SynergisticEffect Synergistic Fungistatic Effect CellDivision->SynergisticEffect MembraneIntegrity->SynergisticEffect Griseofulvin This compound Griseofulvin->Microtubules Disrupts Griseofulvin->CellDivision Miconazole Miconazole Miconazole->Ergosterol Inhibits Miconazole->MembraneIntegrity Inhibition Inhibition

Caption: Synergistic mechanism of this compound and Miconazole.

Conclusion

The available evidence suggests that this compound's unique mechanism of action makes it an unlikely candidate for cross-resistance with other major antifungal classes. Furthermore, its demonstrated synergistic and additive effects with agents like terbinafine and miconazole highlight its potential as a valuable component of combination therapies. Such combinations could broaden the antifungal spectrum, enhance efficacy, and potentially mitigate the development of resistance. Further research, particularly in vivo studies and investigations against clinically resistant isolates, is warranted to fully elucidate the clinical utility of this compound in the current landscape of antifungal resistance.

References

Spectroscopic Method Validation for Griseofulvic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common spectroscopic methods for the quantitative analysis of Griseofulvic Acid: UV-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC). The information presented is based on published experimental data and adheres to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3][4][5]

Method Comparison: UV-Vis Spectroscopy vs. HPLC

Both UV-Vis spectroscopy and HPLC are powerful techniques for the quantification of this compound. However, they differ significantly in terms of their specificity, sensitivity, and complexity.

UV-Vis Spectroscopy offers a simple, cost-effective, and rapid method for the analysis of this compound in bulk and pharmaceutical dosage forms.[6][7] This technique is based on the principle of light absorption by the analyte at a specific wavelength.

High-Performance Liquid Chromatography (HPLC) provides a more specific and sensitive analysis by separating this compound from potential impurities and degradation products before quantification.[8][9] This makes it a stability-indicating method, which is crucial for quality control and stability studies.[8]

The following tables summarize the validation parameters for both methods based on reported experimental data.

Data Presentation: Quantitative Method Validation Parameters

UV-Visible Spectrophotometry
Validation ParameterReported ValuesReferences
Wavelength (λmax)291 nm, 293 nm, 295 nm, 263.5 nm[6][7][10][11]
SolventEthanol, Methanol, Dichloromethane[6][7][10]
Linearity Range1 - 6 µg/mL, 5 - 35 µg/mL[6][7]
Correlation Coefficient (R²)> 0.999[7]
Accuracy (% Recovery)99.62% - 100.49%[7]
Precision (% RSD)< 2%[7]
Limit of Detection (LOD)0.03 µg/mL[6]
Limit of Quantification (LOQ)0.10 µg/mL[6]
High-Performance Liquid Chromatography (HPLC)
Validation ParameterReported ValuesReferences
ColumnC18 (250mm x 4.6mm, 5µm)[8][9]
Mobile PhaseMethanol:Water (70:30), Acetonitrile:0.1% Trifluoroacetic acid (50:50)[8][12]
Flow Rate1.0 mL/min[8][9]
Detection Wavelength291 nm, 290 nm, 232 nm[8][9][12]
Linearity Range0.1 - 1.2 µg/mL, 10 - 2500 ng/mL[8][13]
Correlation Coefficient (R²)0.9998, 0.9996[8][13]
Accuracy (% Recovery)98% - 102%, 99.2%[8][13]
Precision (% RSD)< 2%[8][13]
Limit of Detection (LOD)1 ng/mL[13]
Limit of Quantification (LOQ)10 ng/mL[13]

Experimental Protocols

UV-Vis Spectrophotometric Method

A simple and cost-effective UV-Visible spectrophotometric method has been developed for the quantitative estimation of Griseofulvin in bulk and pharmaceutical formulations.[6]

  • Solvent Selection: Ethanol is utilized as the solvent based on the solubility and stability of this compound.[6]

  • Preparation of Standard Stock Solution: An accurately weighed quantity of Griseofulvin working standard is dissolved in the solvent to obtain a known concentration.

  • Determination of Absorption Maximum (λmax): The standard solution is scanned in the UV range (200-400 nm) to determine the wavelength of maximum absorbance. For Griseofulvin in ethanol, the λmax is observed at 295 nm.[6]

  • Preparation of Calibration Curve: Serial dilutions are prepared from the stock solution to obtain concentrations within the linear range (e.g., 1-6 µg/mL).[6] The absorbance of each solution is measured at the λmax. A calibration curve is plotted with absorbance versus concentration.

  • Sample Preparation: For tablet dosage forms, a quantity of powdered tablets equivalent to a specific amount of Griseofulvin is dissolved in the solvent, sonicated, and diluted to a suitable concentration for analysis.[6]

  • Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration of this compound is determined from the calibration curve.

HPLC Method

A stability-indicating reversed-phase HPLC method has been developed for the determination of Griseofulvin.[8]

  • Chromatographic System: The analysis is performed using a C18 column (e.g., Shiseido C18, 250 mm × 4.6 mm, 5μm) at ambient temperature.[8]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of Methanol and Water (70:30) is commonly used.[8]

  • Flow Rate: The mobile phase is pumped at a flow rate of 1.0 ml/minute.[8]

  • Detection: UV detection is carried out at 291 nm.[8]

  • Preparation of Standard Solution: A standard solution of Griseofulvin is prepared in the mobile phase.

  • Sample Preparation: For pharmaceutical dosage forms, the sample is prepared by dissolving the formulation in the mobile phase, followed by filtration.

  • Injection and Analysis: A specific volume of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of Griseofulvin in the sample is calculated by comparing its peak area with that of the standard.

Mandatory Visualization

experimental_workflow cluster_uv_vis UV-Vis Spectroscopy Workflow cluster_hplc HPLC Workflow uv_prep Sample Preparation (Dissolution in Solvent) uv_scan Scan for λmax uv_prep->uv_scan uv_calib Prepare Calibration Curve uv_scan->uv_calib uv_measure Measure Sample Absorbance uv_calib->uv_measure uv_quant Quantification uv_measure->uv_quant hplc_prep Sample Preparation (Dissolution & Filtration) hplc_inject Inject into HPLC System hplc_prep->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_quant Quantification (Peak Area) hplc_detect->hplc_quant logical_comparison center This compound Quantification uv_vis UV-Vis Spectroscopy center->uv_vis Method 1 hplc HPLC center->hplc Method 2 uv_adv Advantages: - Simple - Rapid - Cost-effective uv_vis->uv_adv uv_disadv Disadvantages: - Lower Specificity - Not Stability-Indicating uv_vis->uv_disadv hplc_adv Advantages: - High Specificity - High Sensitivity - Stability-Indicating hplc->hplc_adv hplc_disadv Disadvantages: - More Complex - Higher Cost - Longer Analysis Time hplc->hplc_disadv

References

A Head-to-Head In Vitro Comparison of Griseofulvic Acid and Itraconazole Against Dermatophytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two prominent antifungal agents, Griseofulvic Acid (often referred to as Griseofulvin) and Itraconazole. The data presented herein is compiled from various studies to offer a quantitative and mechanistic overview of their performance against common dermatophytes, the fungi responsible for infections of the skin, hair, and nails.

Executive Summary

This compound and Itraconazole operate via distinct mechanisms of action. Griseofulvin is a fungistatic agent that disrupts the mitotic spindle in fungal cells, thereby inhibiting cell division.[1][2][3] In contrast, Itraconazole, a broad-spectrum triazole, exhibits fungistatic activity by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] In vitro susceptibility testing, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), reveals that Itraconazole generally demonstrates greater potency against a range of dermatophytes compared to Griseofulvin.

Quantitative Data Comparison

The following table summarizes the in vitro activity of this compound and Itraconazole against several key dermatophyte species. Data is presented as MIC and MFC ranges, as well as MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MFC Range (µg/mL)
Trichophyton rubrumThis compound0.125 - >64[6][7]1.26[7]2.53[7]0.06 - 16
Itraconazole0.0019 - 2[6][8]0.0313[8]1.56[7]0.015 - 8
Trichophyton mentagrophytesThis compound0.06 - >4[6][7]1.26[7]2.53[7]0.06 - 16
Itraconazole0.0019 - 2[6][8]0.0313[8]0.78[7]0.015 - 8
Microsporum canisThis compound0.125 - 32[8][9]0.5[10]1[10]>4
Itraconazole0.0019 - 16[8][9]0.0313[8]0.5[8]0.015 - 8
Epidermophyton floccosumThis compound<0.25[6]---
Itraconazole<0.25[6]---

Note: MIC and MFC values can vary between studies due to differences in methodology and the specific strains tested. The data presented represents a synthesis of findings from multiple sources.

Mechanisms of Action

The distinct antifungal activities of this compound and Itraconazole stem from their unique molecular targets within the fungal cell.

This compound: Disruption of Mitosis

Griseofulvin's primary mechanism involves the disruption of microtubule function in fungal cells.[1][2][3] It binds to tubulin, the protein subunit of microtubules, preventing their polymerization into a functional mitotic spindle.[1][3] This arrest of mitosis at the metaphase stage inhibits fungal cell division and proliferation.[1]

cluster_0 Fungal Cell Griseofulvin This compound Tubulin Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubules Griseofulvin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Assembly Mitosis Mitosis Mitotic_Spindle->Mitosis Essential for Mitotic_Spindle->Mitosis Disruption Cell_Division Fungal Cell Division Mitosis->Cell_Division Leads to

Mechanism of Action of this compound

Itraconazole: Inhibition of Ergosterol Synthesis

Itraconazole targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Itraconazole disrupts membrane integrity and function, leading to the inhibition of fungal growth.[4][5]

cluster_1 Ergosterol Biosynthesis Pathway Itraconazole Itraconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Itraconazole->Lanosterol_Demethylase Inhibits Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate for Ergosterol_Precursors Ergosterol Precursors Lanosterol_Demethylase->Ergosterol_Precursors Catalyzes conversion to Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation into

Mechanism of Action of Itraconazole

Experimental Protocols

The in vitro susceptibility data cited in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.[2][11][12]

1. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

  • Conidia (spores) are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension.

  • The suspension is adjusted spectrophotometrically to a standardized concentration, typically within the range of 0.4 x 10^4^ to 5 x 10^4^ CFU/mL.

2. Broth Microdilution Assay for MIC Determination:

  • A serial two-fold dilution of each antifungal agent is prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS.

  • Each well is inoculated with the standardized fungal suspension.

  • The plates are incubated at a controlled temperature (typically 28-35°C) for a specified period (usually 4-7 days), depending on the growth rate of the fungal species.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (often ≥80%) compared to a drug-free control well.

3. MFC Determination:

  • Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto an antifungal-free agar medium.

  • The plates are incubated to allow for the growth of any remaining viable fungal elements.

  • The MFC is defined as the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

cluster_workflow Antifungal Susceptibility Testing Workflow start Fungal Isolate culture Culture on Agar (e.g., Potato Dextrose Agar) start->culture harvest Harvest Conidia culture->harvest suspend Create Conidial Suspension harvest->suspend standardize Standardize Inoculum (Spectrophotometrically) suspend->standardize inoculate Inoculate Plates standardize->inoculate prepare_plates Prepare 96-well Plates with Serial Drug Dilutions prepare_plates->inoculate incubate Incubate Plates (4-7 days, 28-35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with ≥80% growth inhibition) incubate->read_mic subculture Subculture from clear wells onto antifungal-free agar read_mic->subculture end Results read_mic->end incubate_mfc Incubate Agar Plates subculture->incubate_mfc read_mfc Read MFC (Lowest concentration with ≥99.9% killing) incubate_mfc->read_mfc read_mfc->end

Experimental Workflow for MIC and MFC Determination

Conclusion

Based on the available in vitro data, Itraconazole demonstrates a higher potency against common dermatophytes when compared to this compound, as evidenced by its generally lower MIC and MFC values. This difference in potency is a direct reflection of their distinct mechanisms of action. While Griseofulvin's targeted disruption of mitosis is effective, Itraconazole's inhibition of the fundamental ergosterol biosynthesis pathway appears to be a more broadly potent antifungal strategy in vitro. These findings provide a valuable baseline for researchers and drug development professionals in the evaluation and development of novel antifungal therapies.

References

A Comparative Guide to the In Vitro Effects of Griseofulvic Acid on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Griseofulvic Acid's (GF) effect on tubulin polymerization against other well-characterized tubulin-targeting agents. The information presented is supported by experimental data from peer-reviewed literature, with detailed protocols and visualizations to aid in experimental design and data interpretation.

Introduction: Targeting the Microtubule Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drugs. Agents that interfere with microtubule dynamics can arrest the cell cycle, typically in mitosis, and induce apoptosis.[1] Griseofulvin, a long-established antifungal drug, has garnered interest for its potential as an anticancer agent due to its interaction with the mitotic spindle microtubule.[2][3] This guide evaluates its in vitro effects on tubulin polymerization in comparison to classic microtubule inhibitors.

Comparative Analysis of Tubulin-Targeting Agents

The following table summarizes the mechanisms of action and effective concentrations of this compound and other benchmark compounds on in vitro tubulin polymerization.

Compound Mechanism of Action Binding Site on Tubulin Effective In Vitro Concentration
This compound Microtubule Dynamics Suppressor Primarily binds to the β-tubulin subunit, with some evidence suggesting a binding site that overlaps with Paclitaxel.[4][5] Other studies indicate binding at the αβ intra-dimer interface.[2]Polymerization Inhibition: >100 µM for pure tubulin; 20-200 µM with MAPs.[6] Dynamics Suppression: 1-20 µM.[6]
Paclitaxel (Taxol) Microtubule Stabilizer Binds to the β-tubulin subunit on the interior surface of the microtubule, promoting polymerization and preventing disassembly.[7][8]Low nanomolar to micromolar range (e.g., 5-50 nM for mitotic arrest effects).[1]
Vinca Alkaloids Microtubule Destabilizer Bind to high-affinity sites at the plus-ends of microtubules and to lower-affinity sites along the microtubule lattice, inhibiting tubulin polymerization and inducing depolymerization at high concentrations.[1][7][9]Low micromolar concentrations suppress microtubule dynamics; higher concentrations cause depolymerization.[1][9]
Colchicine Microtubule Destabilizer Binds to the β-tubulin subunit at the interface with α-tubulin, preventing the tubulin dimer from incorporating into a growing microtubule.[8][10]IC50 for tubulin polymerization is typically in the low micromolar range (e.g., ~2.7 µM).[8]

Mechanism of Action Visualization

The diagram below illustrates the process of microtubule assembly and the points of intervention for this compound and comparative drugs.

Caption: Comparative mechanisms of microtubule-targeting agents.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This protocol outlines a standard method for monitoring the effect of a compound on tubulin polymerization in a cell-free system by measuring changes in turbidity.

1. Reagents and Materials:

  • Lyophilized Tubulin (e.g., >99% pure, bovine or porcine)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution: 100 mM in distilled water, stored at -20°C

  • Polymerization Buffer (PB): G-PEM buffer with 1 mM GTP and optional glycerol (e.g., 15%)

  • Test Compounds: this compound and others, dissolved in DMSO

  • Control Compounds: Paclitaxel (promoter), Colchicine or Vincristine (inhibitor)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

2. Procedure:

  • Preparation: Thaw all reagents on ice. Reconstitute lyophilized tubulin in G-PEM buffer to a final stock concentration of 10 mg/mL. Keep on ice and use within one hour.

  • Reaction Mixture: In a microcentrifuge tube on ice, prepare the tubulin polymerization mix. For a typical reaction, dilute the tubulin stock to a final concentration of 2-3 mg/mL in ice-cold Polymerization Buffer.

  • Compound Addition: Add the test compound (e.g., this compound) or control compound to the appropriate wells of a pre-chilled 96-well plate. Add an equivalent volume of DMSO to the negative control wells.

  • Initiate Polymerization: Transfer the tubulin polymerization mix to the wells containing the compounds. Mix gently by pipetting. The final concentration of DMSO should be kept low (e.g., <1%).

  • Data Acquisition: Immediately place the plate into a spectrophotometer pre-warmed to 37°C. Measure the absorbance (OD) at 340 nm every minute for 60-90 minutes.

3. Data Analysis:

  • Plot OD340nm versus time for each condition.

  • The polymerization curve for the negative control (DMSO) should show a sigmoidal shape with a lag phase, a polymerization phase, and a plateau phase.

  • Inhibitors like Colchicine will decrease the rate and extent of polymerization, resulting in a lower plateau.

  • Promoters like Paclitaxel will often eliminate the lag phase and increase the rate and final OD.

  • This compound's effect may be concentration-dependent, showing significant inhibition only at high concentrations.[6]

  • Calculate the percentage of inhibition or promotion relative to the control by comparing the area under the curve (AUC) or the final plateau OD.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro tubulin polymerization assay.

G start Start reagents Prepare Reagents (Tubulin, Buffers, GTP) start->reagents mix Prepare Tubulin Polymerization Mix on Ice reagents->mix compounds Prepare Test & Control Compounds in DMSO plate Aliquot Compounds to Pre-chilled 96-well Plate compounds->plate initiate Add Tubulin Mix to Wells to Initiate Reaction mix->initiate plate->initiate read Incubate at 37°C Read OD at 340nm over time initiate->read analyze Analyze Data (Plot Curves, Calculate % Inhibition) read->analyze end End analyze->end

Caption: Workflow for in vitro turbidimetric tubulin polymerization assay.

Conclusion

In vitro assays demonstrate that this compound's primary mechanism against mammalian tubulin is the suppression of microtubule dynamics, an effect observed at much lower concentrations than those required to inhibit bulk polymerization.[6] This is distinct from classic destabilizers like Vinca alkaloids and Colchicine, which actively prevent polymer formation, and stabilizers like Paclitaxel, which promote it. While very high concentrations of this compound do inhibit tubulin assembly, its more potent effect on dynamic instability suggests a mechanism qualitatively similar to other powerful antimitotic drugs.[6] Given its low toxicity in humans, these findings support the investigation of this compound, potentially in combination with other chemotherapeutic agents, for cancer therapy.[3]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Griseofulvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Griseofulvic Acid. Adherence to these procedures is critical due to the compound's potential health risks, including its classification as a suspected carcinogen, a potential cause of fertility damage, and a skin sensitizer.

Personal Protective Equipment (PPE) Summary

Proper selection and use of PPE are the primary defense against exposure. The following table summarizes the required equipment for handling this compound.

Protection Type Required Equipment Standards & Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shields.Must conform to EN 166 (EU) or NIOSH (US) standards.
Skin Protection - Gloves: Chemically resistant, impervious gloves. - Clothing: Fire/flame-resistant and impervious clothing, such as a fully-buttoned lab coat.Gloves must be inspected before use and selected based on EU Directive 89/686/EEC and the EN 374 standard.
Respiratory Protection An approved/certified dust mask or respirator.Required when dusts are generated or if exposure limits are exceeded. Use a NIOSH-approved respirator.

Operational and Disposal Plans

Follow these step-by-step protocols to ensure safe handling and disposal of this compound.

Preparation and Safe Handling Protocol

Location and Equipment:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible.

  • Work Surface: Prepare the work area by covering it with absorbent, disposable bench paper.

Handling Procedure:

  • Don PPE: Before handling, put on all required PPE as specified in the table above: safety goggles, lab coat, and appropriate gloves.

  • Avoid Dust: Handle the compound carefully to avoid the formation and inhalation of dust. Use non-sparking tools and avoid actions that could create aerosols.

  • Weighing: If weighing the powder, do so within a fume hood or a ventilated balance enclosure to minimize dust dispersal.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.

  • Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed, clearly labeled container. Keep it away from incompatible materials such as strong oxidizing agents.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Clear the area of all personnel. Alert others in the vicinity of the spill.

  • Assess the Spill: For minor spills, trained personnel with appropriate PPE can proceed with cleanup. For major spills, evacuate the area and contact emergency services.

  • Containment:

    • Wear a dust respirator, impervious gloves, and safety glasses.

    • Use dry cleanup procedures; do NOT use air hoses.

    • Gently cover the spill with absorbent material to avoid generating dust.

  • Cleanup:

    • Carefully sweep or vacuum the spilled material. Use an explosion-proof vacuum designed for dust collection if available.

    • Place the collected material into a clean, dry, sealable, and clearly labeled container for disposal.

  • Decontamination: Clean the affected area thoroughly. Wash contaminated clothing before reuse.

Waste Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

  • Containerization: Place all this compound waste, including contaminated PPE and cleanup materials, into a labeled, sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal:

    • Do not mix with other waste.

    • Handle uncleaned containers as you would the product itself.

    • Consult your institution's environmental health and safety department for specific disposal procedures, which may include incineration at an approved site.

    • Do not allow the product to enter drains, sewers, or waterways.

This compound Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

prep 1. Preparation - Verify fume hood certification - Gather all required PPE - Prepare work surface handling 2. Safe Handling - Don all PPE - Handle in fume hood - Avoid dust generation prep->handling spill Spill Occurs handling->spill No spill_response 3. Spill Response - Evacuate and alert - Don respiratory protection - Clean up using dry methods spill->spill_response Yes decon 4. Decontamination - Clean spill area - Wash hands thoroughly spill->decon No spill_response->decon disposal 5. Waste Disposal - Collect all contaminated materials - Place in labeled, sealed container - Follow institutional procedures decon->disposal complete Task Complete disposal->complete

Caption: Workflow for safely handling this compound.

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